N-(pyrimidin-5-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyrimidin-5-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(10)9-6-2-7-4-8-3-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRYNIAZAHCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632177 | |
| Record name | N-(Pyrimidin-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45810-14-8 | |
| Record name | N-(Pyrimidin-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(pyrimidin-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of N-(pyrimidin-5-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. This document outlines a standard synthetic protocol and the expected analytical data for the compound, serving as a valuable resource for researchers in drug discovery and development.
Introduction
This compound, with the chemical formula C₆H₇N₃O, is a derivative of pyrimidine, a core structure found in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The acetamide functional group can influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for its interaction with biological targets. This guide details a common laboratory-scale synthesis and the analytical methods used for its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 5-aminopyrimidine. This reaction involves the introduction of an acetyl group onto the amino substituent of the pyrimidine ring. A common and effective method utilizes acetic anhydride as the acetylating agent in the presence of a base, such as pyridine, which also serves as the solvent.
Reaction Scheme
The overall reaction is as follows:
Figure 1: Synthesis of this compound from 5-aminopyrimidine.
Experimental Protocol
Materials:
-
5-Aminopyrimidine
-
Acetic Anhydride
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminopyrimidine (1.0 equivalent) in pyridine.
-
Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.1 to 1.5 equivalents). An exothermic reaction may be observed.
-
Reaction: Heat the mixture to a gentle reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The pyridine is removed under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue is triturated with a suitable solvent, such as diethyl ether, to precipitate the crude product. The solid is then collected by filtration.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.
-
Drying: The purified crystals are dried under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using various analytical techniques. Below are the expected physicochemical properties and spectral data.
Physicochemical Properties
| Property | Value |
| CAS Number | 45810-14-8 |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Data not available in searched results. |
| Boiling Point (Predicted) | 367.6 ± 15.0 °C |
| Density (Predicted) | 1.258 ± 0.06 g/cm³ |
Note: Predicted values are based on computational models and may differ from experimental values.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is crucial for confirming the presence of the different types of protons in the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆) would be:
-
A singlet for the methyl protons (CH₃) of the acetyl group.
-
A singlet for the amide proton (NH).
-
Signals corresponding to the three protons on the pyrimidine ring. The exact shifts and coupling patterns will depend on the electronic environment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals would include:
-
A signal for the methyl carbon (CH₃) of the acetyl group.
-
A signal for the carbonyl carbon (C=O) of the amide group.
-
Signals for the carbon atoms of the pyrimidine ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 137 or 138, respectively.
Specific experimental spectral data for this compound were not available in the searched results. The information provided is based on the expected chemical structure.
Logical Workflow and Diagrams
The synthesis and characterization workflow can be visualized as a logical progression of steps.
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Characterization Workflow
Caption: A diagram outlining the analytical techniques used for the characterization of the synthesized compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol is a standard and reliable method for laboratory-scale preparation. While specific experimental spectral data is not widely available in public databases, the expected analytical characteristics have been described based on the chemical structure. This information serves as a practical starting point for researchers and professionals involved in the synthesis and development of novel pyrimidine-based compounds. Further research to fully characterize this compound and explore its biological activities is encouraged.
Spectroscopic Data of N-(pyrimidin-5-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of predicted spectroscopic data for the compound N-(pyrimidin-5-yl)acetamide (CAS No. 45810-14-8). Due to the limited availability of published experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this compound. Detailed, generalized experimental protocols for obtaining such spectra for a solid organic compound are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been aggregated from computational chemistry software and databases and should be used as a reference for the identification of this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (acetamide) | 2.1 - 2.3 | Singlet |
| NH (amide) | 9.5 - 10.5 | Singlet (broad) |
| H-2 (pyrimidine) | 9.0 - 9.2 | Singlet |
| H-4, H-6 (pyrimidine) | 8.8 - 9.0 | Singlet |
Note: Predicted shifts are typically calculated for DMSO-d₆ or CDCl₃. The broadness of the NH peak can be influenced by solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ (acetamide) | 23 - 26 |
| C=O (amide) | 168 - 172 |
| C-5 (pyrimidine) | 125 - 130 |
| C-4, C-6 (pyrimidine) | 155 - 158 |
| C-2 (pyrimidine) | 158 - 161 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3250 - 3350 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2950 | Weak |
| C=O Stretch (amide I) | 1670 - 1700 | Strong |
| N-H Bend (amide II) | 1530 - 1570 | Strong |
| C=N Stretch (pyrimidine) | 1550 - 1600 | Medium |
| C=C Stretch (pyrimidine) | 1400 - 1500 | Medium |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound.
| Ion | Predicted m/z |
| [M]⁺• (Molecular Ion) | 137.06 |
| [M+H]⁺ | 138.07 |
| [M+Na]⁺ | 160.05 |
Note: The molecular weight of this compound (C₆H₇N₃O) is 137.14 g/mol .
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and environment of the nuclei.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
The final solution height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them to the functional groups present in this compound (e.g., N-H stretch, C=O stretch, aromatic C-H and C=N stretches).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol or acetonitrile) and water.[1][2]
-
A small amount of a weak acid, such as formic acid (e.g., 0.1% v/v), is often added to the solvent to promote protonation and the formation of [M+H]⁺ ions.[1][2]
-
Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the instrument.[1][2]
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong ion signal.
-
Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-500) to observe the molecular ion and its adducts.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (or a protonated adduct) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Analyze the full scan mass spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).[3]
-
The accurate mass measurement from a high-resolution mass spectrometer can be used to determine the elemental composition of the molecule.
-
If MS/MS was performed, analyze the fragmentation pattern to gain further structural information.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
References
In-Depth Technical Guide: Physicochemical Properties of N-(pyrimidin-5-yl)acetamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known and predicted physicochemical properties of N-(pyrimidin-5-yl)acetamide (CAS RN: 45810-14-8), a heterocyclic compound of interest in medicinal chemistry. Due to a lack of available experimental data in peer-reviewed literature, this document presents predicted values for key parameters, alongside experimental data for structurally related compounds to offer a comparative context. Furthermore, this guide furnishes detailed, standardized experimental protocols for the determination of melting point, aqueous solubility, and pKa, providing a foundational framework for researchers aiming to characterize this and similar molecules.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. A thorough understanding of the physicochemical properties of such compounds is fundamental for drug discovery and development, as these characteristics directly influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This document serves as a core reference for the physicochemical characterization of this compound.
Molecular and Physicochemical Data
Comprehensive searches of scientific databases and chemical supplier information did not yield experimentally determined values for the melting point, solubility, pKa, or logP of this compound. The data presented is therefore computational or derived from closely related analogues.
General Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 45810-14-8 | [1][2][3][4] |
| Molecular Formula | C₆H₇N₃O | [1][3] |
| Molecular Weight | 137.14 g/mol | [3] |
| Purity | >98% (Typical from commercial suppliers) | [1][4] |
Predicted and Comparative Physicochemical Properties
The following table summarizes predicted values for this compound and experimental or estimated values for structurally similar compounds to provide context. It is critical to note that these values for related compounds are not directly transferable due to structural differences.
| Property | This compound (Predicted) | N-(Pyrimidin-5-ylmethyl)acetamide (Related Compound) | 2-Chloro-N-pyrimidin-5-yl-acetamide (Related Compound) |
| Melting Point (°C) | Not Available | 120-160 (Estimated)[5] | 224-228 (Experimental)[6] |
| Boiling Point (°C) | 367.6 ± 15.0 (Predicted)[3] | Not Available | Not Available |
| Water Solubility | Not Available | Poor (Predicted) | Poorly soluble in water (Experimental)[6] |
| logP | Not Available | 1.08 (Calculated)[5] | Not Available |
| pKa (Pyrimidine N) | Not Available | 1.0 - 1.5 (Estimated)[5] | Not Available |
Experimental Protocols for Physicochemical Characterization
To facilitate the experimental determination of the core physicochemical properties of this compound, the following detailed protocols are provided.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
Sample Preparation: Place a small amount of the dry compound on a clean, dry surface. If the sample is not a fine powder, gently grind it using a mortar and pestle.
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb aligned with the sample.
-
Rapid Determination (Optional): For an unknown compound, first perform a rapid heating (10-20 °C/min) to determine an approximate melting range. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Set the heating rate to a slow, steady increase of 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the last solid crystal melts completely.
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.
-
Replicates: Perform the determination in triplicate to ensure reproducibility.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.
Apparatus and Materials:
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Aqueous buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sample of this compound
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer (e.g., 1-2 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. Discard the initial few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same buffer at known concentrations.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve.
-
-
Reporting: The determined concentration is the thermodynamic solubility of the compound, typically reported in units of µg/mL, mg/L, or µM.
Determination of pKa (Potentiometric Titration)
This protocol details the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong acid or base.
Apparatus and Materials:
-
Calibrated pH meter with an electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)
-
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of deionized water or a mixture of water and a co-solvent if solubility is low. Add the background electrolyte. The final concentration should be in the range of 1-10 mM.
-
Titration Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Acidic Titration (for basic pKa): If the pyrimidine nitrogen is expected to be basic, first acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve. This point can be identified as the inflection point on the first derivative of the titration curve.
-
-
Replicates: Perform at least three independent titrations to ensure the accuracy and precision of the pKa value. Report the average pKa with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
While experimental data for this compound remains elusive in the public domain, this guide provides the essential predicted and comparative data available, alongside robust and detailed protocols for its experimental characterization. The provided methodologies for determining melting point, solubility, and pKa are standard within the pharmaceutical and chemical sciences and will enable researchers to generate the high-quality data necessary to advance the study of this compound. It is strongly recommended that experimental validation of the predicted properties be undertaken to establish a definitive physicochemical profile for this compound.
References
- 1. This compound, CasNo.45810-14-8 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]
- 2. This compound, CasNo.45810-14-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. Acetamide, N-5-pyrimidinyl- (9CI) | 45810-14-8 [amp.chemicalbook.com]
- 4. This compound - 楚肽生物科技 [apeptides.com]
- 5. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]
- 6. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]
Technical Guide: N-(pyrimidin-5-yl)acetamide (CAS 45810-14-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(pyrimidin-5-yl)acetamide is a heterocyclic organic compound featuring a pyrimidine ring core with an acetamide substituent. This molecule has garnered interest within the scientific community, particularly in the field of drug discovery, due to its structural similarity to compounds with known biological activity. The pyrimidine scaffold is a key component in numerous therapeutic agents, and derivatives of this compound have been investigated for their potential as inhibitors of critical biological targets. This guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of this compound and its analogs.
Physicochemical Properties
Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes known and predicted properties.
| Property | Value | Source |
| CAS Number | 45810-14-8 | [1][2] |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Predicted Boiling Point | 367.6 ± 15.0 °C | [3] |
| Purity | Typically >98% | [1] |
Synthesis and Characterization
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a standard and logical approach would be the N-acetylation of 5-aminopyrimidine.
Proposed Synthetic Protocol: Acetylation of 5-Aminopyrimidine
This protocol is based on general methods for the acetylation of amino-heterocycles.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials and Equipment:
-
5-aminopyrimidine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-aminopyrimidine (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Analytical Characterization
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the pyrimidine C2-H, a doublet for the pyrimidine C4/C6-H, and a broad singlet for the amide N-H.
-
¹³C NMR: Signals corresponding to the acetyl methyl carbon, the amide carbonyl carbon, and the carbons of the pyrimidine ring are expected.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 137.
Biological Activity and Mechanism of Action
The primary recognized biological activity of the this compound scaffold is the inhibition of the SLACK (KCNT1) potassium channel.
Inhibition of SLACK Potassium Channels
SLACK channels are sodium-activated potassium channels that play a crucial role in regulating neuronal excitability.[4][5] Gain-of-function mutations in the KCNT1 gene, which encodes for SLACK channels, are associated with severe forms of epilepsy, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[6] Therefore, inhibitors of SLACK channels are of significant interest as potential therapeutics for these conditions.
A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as potent inhibitors of SLACK channels. While specific IC₅₀ values for the parent compound this compound are not provided, analogs with this core structure have demonstrated submicromolar potency.
Signaling Pathway of SLACK Channel in Neuronal Excitability:
Caption: Role of SLACK channels in modulating neuronal excitability.
Experimental Protocol for Assessing SLACK Channel Inhibition: The functional activity of SLACK channel inhibitors is typically evaluated using whole-cell automated patch clamp (APC) electrophysiology.[6]
-
Cell Line: A stable cell line expressing the human KCNT1 gene (e.g., CHO or HEK cells) is used.
-
Cell Culture: Cells are cultured under standard conditions until they reach an appropriate confluency for the assay.
-
Electrophysiology:
-
Cells are transferred to the APC platform.
-
Whole-cell patch clamp recordings are established.
-
The membrane potential is held at a specific voltage (e.g., -80 mV).
-
SLACK channels are activated by a voltage step protocol in the presence of intracellular sodium.
-
The test compound (this compound or its analog) is applied at various concentrations.
-
The resulting potassium currents are measured.
-
-
Data Analysis: The inhibition of the potassium current by the compound is measured, and the concentration-response data are fitted to a suitable equation to determine the IC₅₀ value.
Potential Antimicrobial Activity
Some sources suggest that this compound and its derivatives may possess antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Aspergillus flavus, and Candida albicans.[4] However, specific minimum inhibitory concentration (MIC) data for this compound are not available in the reviewed literature.
Experimental Workflow for Antimicrobial Screening:
Caption: General workflow for determining the MIC of a compound.
Safety and Handling
| Hazard Category | Precautionary Measures |
| Eye Irritation | Wear safety glasses with side-shields or goggles. |
| Skin Irritation | Wear protective gloves and a lab coat. |
| Inhalation | Use in a well-ventilated area or with a fume hood. |
| Ingestion | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. |
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
Conclusion
This compound is a valuable chemical scaffold, primarily recognized for its role in the development of SLACK potassium channel inhibitors. While comprehensive experimental data for this specific compound is sparse, the information available for its analogs highlights its potential in the field of neuroscience and as a starting point for the development of therapeutics for certain forms of epilepsy. Further research is warranted to fully characterize its physicochemical properties, biological activity profile, and safety. This guide provides a foundational understanding for researchers and drug development professionals working with this and related compounds.
References
- 1. This compound, CasNo.45810-14-8 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]
- 2. This compound, CasNo.45810-14-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. Acetamide, N-5-pyrimidinyl- (9CI) | 45810-14-8 [amp.chemicalbook.com]
- 4. Disease-causing Slack potassium channel mutations produce opposite effects on excitability of excitatory and inhibitory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Physiological Implications of the Slack Channel in the Central and Peripheral Nervous Systems | CoLab [colab.ws]
The Genesis and Advancement of Pyrimidine Acetamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine acetamide scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and evolution of these compounds. It details key synthetic methodologies, presents quantitative biological data, and elucidates the mechanisms of action through detailed signaling pathway diagrams. This document serves as an in-depth resource for professionals engaged in drug discovery and development, offering both historical context and practical experimental insights.
Introduction: The Rise of a Privileged Scaffold
The pyrimidine ring, a fundamental component of nucleic acids, has long been recognized for its biological significance.[1] The journey into the therapeutic potential of pyrimidine derivatives began with early explorations of their parent scaffold. The first isolation of a pyrimidine derivative, alloxan, occurred in 1818 through the oxidation of uric acid.[2] However, the systematic study of pyrimidines didn't commence until 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate and amidines.[3] The parent pyrimidine compound was first prepared in 1900.[3]
The introduction of the acetamide group to the pyrimidine core marked a significant step in the evolution of this class of compounds, expanding their chemical space and biological activity. While a precise date for the first synthesis of a simple N-(pyrimidinyl)acetamide is not readily documented, the exploration of such derivatives gained momentum in the latter half of the 20th century as synthetic methodologies became more sophisticated and the understanding of structure-activity relationships (SAR) grew. These compounds have since emerged as potent agents in various therapeutic areas, most notably in oncology and infectious diseases.
Key Developmental Milestones
The history of pyrimidine acetamides is intrinsically linked to the broader advancements in medicinal chemistry. Key milestones include:
-
Mid-20th Century: Elucidation of the structure of DNA, highlighting the central role of pyrimidine bases and spurring interest in their synthetic analogs.
-
Late 20th Century: The advent of high-throughput screening and combinatorial chemistry, which accelerated the discovery of biologically active pyrimidine derivatives.
-
Early 21st Century: The rise of targeted therapies, particularly kinase inhibitors, where the pyrimidine scaffold proved to be a highly effective ATP-mimetic, leading to the development of numerous anticancer drugs. The acetamide functionality often plays a crucial role in establishing key hydrogen bonding interactions within the kinase hinge region.
Synthetic Strategies and Methodologies
The synthesis of pyrimidine acetamide derivatives typically involves the construction of the pyrimidine ring followed by the introduction of the acetamide moiety, or vice versa. Common synthetic routes are outlined below.
General Synthesis of a Bis-Pyrimidine Acetamide Derivative
A representative multi-step synthesis of a bis-pyrimidine acetamide is illustrated below. This approach involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization to form the pyrimidine rings, and subsequent acylation and substitution to yield the final product.[4]
Synthesis of N-(Pyrimidin-2-yl)acetamide
A straightforward method for the synthesis of a simple N-(pyrimidin-2-yl)acetamide involves the acylation of 2-aminopyrimidine.
Quantitative Biological Data
The biological activities of pyrimidine acetamide compounds are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Anticancer Activity
The anticancer potential of various pyrimidine acetamide derivatives has been extensively studied. The data below summarizes the in vitro activity of selected compounds against different cancer cell lines.
| Compound ID | Target Cell Line | Assay | IC50 (µM) | Reference |
| Bis-pyrimidine acetamide 12 | HCT116 (Human Colorectal Carcinoma) | SRB | 0.74 | [5] |
| Bis-pyrimidine acetamide 16 | HCT116 (Human Colorectal Carcinoma) | SRB | 0.98 | [5] |
| Bis-pyrimidine acetamide 18 | HCT116 (Human Colorectal Carcinoma) | SRB | 0.73 | [5] |
| 5-Fluorouracil (Standard) | HCT116 (Human Colorectal Carcinoma) | SRB | 7.67 | [5] |
Antimicrobial Activity
Pyrimidine acetamide derivatives have also demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.
| Compound ID | Microorganism | Assay | MIC (µmol/mL) | Reference |
| Bis-pyrimidine acetamide 3 | Aspergillus niger | Tube Dilution | < 0.09 | [5] |
| Bis-pyrimidine acetamide 13 | Staphylococcus aureus | Tube Dilution | < 0.09 | [5] |
| Bis-pyrimidine acetamide 16 | Bacillus subtilis | Tube Dilution | < 0.09 | [5] |
| Bis-pyrimidine acetamide 17 | Pseudomonas aeruginosa | Tube Dilution | < 0.09 | [5] |
| Bis-pyrimidine acetamide 18 | Candida albicans | Tube Dilution | < 0.09 | [5] |
| Cefadroxil (Standard) | Bacterial Strains | Tube Dilution | > 0.19 | [5] |
| Fluconazole (Standard) | Fungal Strains | Tube Dilution | > 0.34 | [5] |
Mechanisms of Action and Signaling Pathways
Anticancer Mechanism: Kinase Inhibition
A primary mechanism by which pyrimidine acetamide derivatives exert their anticancer effects is through the inhibition of protein kinases.[6] These enzymes play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival.[7] Many pyrimidine-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[2] The epidermal growth factor receptor (EGFR) is a well-established target for pyrimidine-based inhibitors in cancer therapy.[8]
Antimicrobial Mechanism of Action
The antimicrobial activity of pyrimidine derivatives can be attributed to several mechanisms. One key target is the bacterial cell division protein FtsZ.[9] Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to cell death.[9] Other mechanisms include the inhibition of dihydrofolate reductase, an enzyme crucial for folic acid synthesis and subsequently DNA synthesis.[10]
Experimental Protocols
Synthesis of Bis-pyrimidine Acetamide Derivatives[4]
-
Step i: Synthesis of 3,3′-(1,4-phenylene)bis(1-(4-nitrophenyl)prop-2-en-1-one) (I)
-
A mixture of 1-(4-nitrophenyl)ethanone and terephthalaldehyde is reacted in the presence of a suitable base (e.g., NaOH) in a solvent like ethanol.
-
The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The resulting bis-chalcone precipitate is filtered, washed, and dried.
-
-
Step ii: Synthesis of 6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidin-2-amine) (II)
-
The bis-chalcone (I) is reacted with guanidine nitrate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).
-
The mixture is refluxed for several hours.
-
The product is isolated by filtration after cooling and pouring the reaction mixture into water.
-
-
Step iii: Synthesis of N,N′-(6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-chloroacetamide) (III)
-
The bis-pyrimidine (II) is dissolved in a solvent like ethanol, and chloroacetyl chloride is added dropwise in the presence of a base such as triethylamine.
-
The reaction mixture is refluxed for a few hours.
-
The product is obtained by pouring the cooled reaction mixture into ice-cold water, followed by filtration and recrystallization.[4]
-
-
Step iv: Synthesis of final (1–20) bis-pyrimidine acetamide derivatives
-
The chloroacetamide intermediate (III) is reacted with a substituted aniline in a solvent like ethanol.
-
The mixture is refluxed for 4-5 hours.
-
The final product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration, drying, and recrystallization.[4]
-
Sulforhodamine B (SRB) Assay for Anticancer Activity[11][12]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510-540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.
Tube Dilution Method for Minimum Inhibitory Concentration (MIC) Determination[13][14]
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a series of test tubes.
-
Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Pyrimidine acetamide compounds have a rich history rooted in the fundamental discoveries of heterocyclic chemistry and have evolved into a versatile and powerful scaffold in modern drug discovery. Their synthetic accessibility and the ability to modulate their biological activity through structural modifications have made them a focus of intense research. The detailed synthetic protocols, comprehensive biological data, and elucidated mechanisms of action presented in this guide underscore the continued importance of pyrimidine acetamides in the development of novel therapeutics for cancer and infectious diseases. Future research in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for N-(pyrimidin-5-yl)acetamide
Introduction
N-(pyrimidin-5-yl)acetamide is a molecule of interest in medicinal chemistry, incorporating both a pyrimidine ring, a key scaffold in numerous bioactive compounds, and an acetamide group.[5][9][10][11] Quantum chemical calculations offer a powerful, non-experimental approach to elucidate its structural, electronic, and spectroscopic properties. Such in-silico studies are instrumental in understanding molecular stability, reactivity, and potential intermolecular interactions, which are critical for rational drug design.[3][12][5]
This guide outlines the standard computational protocols for conducting quantum chemical calculations on this compound, focusing on Density Functional Theory (DFT), a widely used and reliable method for such investigations.[2][3][13][6][8]
Computational Methodology
The following section details a robust and widely accepted protocol for performing quantum chemical calculations on this compound, based on methodologies reported for similar molecular systems.
2.1. Molecular Modeling and Geometry Optimization
The initial step involves constructing the 3D structure of this compound using a molecular builder. The geometry of the molecule is then optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically employed.[14]
-
Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance between accuracy and computational cost.[13][6]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving accurate results for molecular geometries, vibrational frequencies, and electronic properties.[13]
2.2. Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.
2.3. Electronic Property Calculations
Several key electronic properties are calculated to understand the molecule's reactivity and charge distribution:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity.[13]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[2][4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge transfer and intramolecular interactions.
Data Presentation
The quantitative results from the quantum chemical calculations should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (if available) |
| Bond Lengths (Å) | C1-N1 | Data to be populated | |
| N1-C2 | Data to be populated | ||
| ... | ... | ||
| Bond Angles (°) | N1-C1-N2 | Data to be populated | |
| C1-N2-C3 | Data to be populated | ||
| ... | ... | ||
| Dihedral Angles (°) | N1-C1-N2-C3 | Data to be populated | |
| ... | ... |
Table 2: Calculated Vibrational Frequencies for this compound
| Mode | Assignment | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (if available) |
| ν1 | N-H stretch | Data to be populated | |
| ν2 | C=O stretch | Data to be populated | |
| ... | ... | ... |
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| Total Energy (Hartree) | Data to be populated |
| Dipole Moment (Debye) | Data to be populated |
| E_HOMO (eV) | Data to be populated |
| E_LUMO (eV) | Data to be populated |
| HOMO-LUMO Gap (eV) | Data to be populated |
Experimental Protocols
The following provides a generalized workflow for the computational experiments described above.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Molecule Construction: Build the this compound molecule using a graphical interface like GaussView.
-
Input File Preparation: Create an input file for the Gaussian software package. Specify the desired level of theory (e.g., #p B3LYP/6-311++G(d,p)) and the job type (Opt Freq).
-
Job Submission: Submit the input file to the computational server.
-
Output Analysis: Upon job completion, analyze the output file to confirm successful convergence and the absence of imaginary frequencies. The optimized coordinates and vibrational frequencies can be extracted from this file.
Protocol 2: Electronic Property Calculation
-
Input File Preparation: Using the optimized geometry from Protocol 1, create a new input file. Specify the same level of theory and request the desired properties (e.g., Pop=NBO, Guess=Save).
-
Job Submission: Submit the input file for a single-point energy calculation.
-
Data Extraction: Extract the HOMO and LUMO energies, molecular orbital coefficients, and NBO analysis results from the output file.
-
MEP Surface Generation: Use the checkpoint file generated by Gaussian to visualize the molecular electrostatic potential surface.
Visualizations
Diagrams are essential for representing complex workflows and relationships in computational chemistry.
Caption: Computational workflow for quantum chemical calculations.
Caption: Logical relationships between calculated properties.
References
- 1. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciprofiles.com [sciprofiles.com]
- 9. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]
- 10. 2-(Pyrimidin-5-yl)acetamide|CAS 5267-02-7 [benchchem.com]
- 11. This compound, CasNo.45810-14-8 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inovatus.es [inovatus.es]
Technical Guide: Physicochemical Properties and Synthetic Methodologies of N-(pyrimidin-5-yl)acetamide and its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document provides a detailed overview of the molecular formula, molecular weight, and synthetic protocols for N-(pyrimidin-5-yl)acetamide and the closely related compound, N-(pyrimidin-5-ylmethyl)acetamide. Due to the structural similarity and potential for ambiguity in nomenclature, this guide addresses both compounds in separate, clearly defined sections to ensure clarity for research and development purposes. This paper includes tabulated physicochemical data, detailed experimental procedures for synthesis, and a visual representation of a general synthetic workflow.
Introduction
Pyrimidine-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This compound and its derivatives are scaffolds that are explored for various therapeutic applications. This guide aims to provide essential technical information for researchers working with these compounds.
This compound
This section details the properties and synthesis of this compound.
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol |
| CAS Number | 45810-14-8 |
The following is a general procedure for the synthesis of this compound, based on standard acylation reactions of aminopyrimidines.
Principle: The synthesis involves the acylation of 5-aminopyrimidine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to neutralize the acid byproduct.
Materials:
-
5-aminopyrimidine
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine, triethylamine)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and apparatus for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-aminopyrimidine in the chosen solvent.
-
Addition of Base: Add the base to the reaction mixture and stir.
-
Addition of Acetylating Agent: Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the stirring solution at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
N-(pyrimidin-5-ylmethyl)acetamide
This section focuses on the properties and synthesis of N-(pyrimidin-5-ylmethyl)acetamide, a structural analog of the previous compound.
The key molecular properties of N-(pyrimidin-5-ylmethyl)acetamide are presented below.[1][2]
| Property | Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| CAS Number | 1588441-38-6 |
Two common methods for the synthesis of N-(pyrimidin-5-ylmethyl)acetamide are described below.
Method A: Acylation of Pyrimidin-5-ylmethanamine
Principle: This method involves the direct acylation of pyrimidin-5-ylmethanamine with an acetylating agent.
Materials:
-
Pyrimidin-5-ylmethanamine
-
Acetylating agent (e.g., acetic anhydride, acetyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane, chloroform)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard organic synthesis apparatus
Procedure:
-
Dissolution: Dissolve pyrimidin-5-ylmethanamine in the selected solvent in a round-bottom flask.
-
Base Addition: Add the base to the solution.
-
Acetylation: Slowly add the acetylating agent to the stirred solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Aqueous Work-up: Quench the reaction with water and transfer to a separatory funnel. Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-(pyrimidin-5-ylmethyl)acetamide by column chromatography or recrystallization.
Method B: Reaction with Pyrimidine Derivatives
A common synthesis method involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride in the presence of a base, which facilitates the formation of the acetamide linkage.[3]
Visualized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-acyl pyrimidine derivatives, applicable to both this compound and N-(pyrimidin-5-ylmethyl)acetamide.
Caption: Generalized workflow for the synthesis of N-acyl pyrimidine derivatives.
References
An In-depth Technical Guide on the Predicted Physicochemical Properties of N-(pyrimidin-5-yl)acetamide
This technical guide provides a comprehensive overview of the predicted lipophilicity (LogP) and acidity (pKa) of N-(pyrimidin-5-yl)acetamide, a compound of interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of predicted values, detailed experimental protocols for their determination, and a visualization of a key experimental workflow.
Predicted Physicochemical Data
The following table summarizes the predicted LogP and pKa values for this compound. These computational predictions are valuable in the early stages of drug discovery for estimating a compound's pharmacokinetic properties.
| Physicochemical Property | Predicted Value | Compound |
| pKa | 13.26 ± 0.70[1] | This compound |
| Calculated LogP | 1.08 (for a related compound)[2] | This compound |
Note: The calculated LogP value of 1.08 is for the structurally related compound this compound and is provided here for reference. It suggests moderate lipophilicity.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of LogP and pKa values is crucial for understanding the behavior of a drug candidate. The following are standard experimental methodologies for these measurements.
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[3]
Principle: The partition coefficient (P) is the ratio of the concentration of a solute in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium.[4] LogP is the base-10 logarithm of this ratio. A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[4]
Detailed Protocol:
-
Preparation of Phases: The n-octanol and aqueous phases (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by a separation period.[5]
-
Dissolution of Compound: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A precise volume of the second phase is added to the solution from the previous step. The mixture is then agitated (e.g., shaken or stirred) until equilibrium is reached. This can take several hours.[3]
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of this compound in each phase is determined. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this quantification.[4][6]
-
Calculation of LogP: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Potentiometric titration is a widely used, simple, and low-cost method for determining the pKa of a compound.[7]
Principle: This method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, which corresponds to the half-equivalence point on the titration curve.[8]
Detailed Protocol:
-
Solution Preparation: A solution of this compound with a known concentration is prepared in water or a suitable co-solvent if solubility is low.
-
pH Meter Calibration: The pH meter and electrode are calibrated using standard buffer solutions to ensure accurate readings.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added to the analyte solution in small, precise increments.[8]
-
Data Recording: The pH of the solution is recorded after each addition of the titrant. This is continued until the pH change becomes minimal after the equivalence point.
-
Titration Curve Generation: A graph of pH versus the volume of titrant added is plotted to generate a titration curve.
-
pKa Determination: The equivalence point is identified as the point of steepest slope on the curve. The volume of titrant at the half-equivalence point is then determined, and the corresponding pH value is the pKa of the compound.[8]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of LogP using the shake-flask method.
Caption: Workflow for LogP determination by the shake-flask method.
References
- 1. Acetamide, N-5-pyrimidinyl- (9CI) | 45810-14-8 [amp.chemicalbook.com]
- 2. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. acdlabs.com [acdlabs.com]
- 5. agilent.com [agilent.com]
- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Biological Assays of N-(pyrimidin-5-yl)acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(pyrimidin-5-yl)acetamide is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While extensive public data on the specific in vitro biological activity of this compound is limited, its structural motif is a key component in a variety of derivatives that exhibit potent biological effects. These derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, and ion channel modulators.
These application notes provide an overview of the potential in vitro biological assays relevant to this compound and its derivatives, based on the activities reported for structurally related compounds. Detailed protocols for key assays are provided to guide researchers in the evaluation of this class of molecules.
Potential Biological Activities and Relevant Assays
Based on the literature for pyrimidine-acetamide derivatives, the following biological activities and corresponding in vitro assays are of high relevance:
-
Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines. Relevant assays include cell viability (MTT, SRB), apoptosis (Annexin V/PI staining), and cell cycle analysis.
-
Kinase Inhibition: The pyrimidine scaffold is common in kinase inhibitors. In vitro kinase activity can be assessed using luminescence-based or fluorescence-based assays.
-
Ion Channel Modulation: Specifically, 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as inhibitors of SLACK potassium channels.[1] Automated patch clamp is the primary assay for this activity.
-
Antimicrobial Activity: Some pyrimidine derivatives have demonstrated antibacterial and antifungal properties.[2] Broth microdilution is a standard assay to determine the minimum inhibitory concentration (MIC).
Data Presentation: In Vitro Biological Activity of this compound Derivatives
Table 1: Cytotoxicity of Pyrimidine-Acetamide Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| ZF1 | Pyrimidin-(1(2H)-yl)isophthalamide | HepG2 | Unspecified | 54.78 ± 3.54 | [3] |
| DLD-1 | 85.00 ± 4.58 | [3] | |||
| A549 | 91.48 ± 4.61 | [3] | |||
| Compound 1 | Linker-based purine/pyrimidine | Unspecified | Unspecified | 42.17 | [4] |
Table 2: SLACK Potassium Channel Inhibition by 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Derivatives
| Compound ID | Modification | Cell Line | Assay Type | IC50 (µM) | Reference |
| Analog 1 | 2-aryloxy substitution | CHO (WT SLACK) | Automated Patch Clamp | Submicromolar | [1] |
| Analog 2 | 2-aryloxy substitution | CHO (WT SLACK) | Automated Patch Clamp | Submicromolar | [1] |
| Analog 3 | 2-aryloxy substitution | CHO (WT SLACK) | Automated Patch Clamp | Submicromolar | [1] |
| Analog 4 | 2-aryloxy substitution | CHO (WT SLACK) | Automated Patch Clamp | Submicromolar | [1] |
| Analog 5 | 2-aryloxy substitution | CHO (WT SLACK) | Automated Patch Clamp | Submicromolar | [1] |
Experimental Protocols
Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.
Materials:
-
Kinase of interest (e.g., a tyrosine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound or its derivatives
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Dispensing: Dispense the test compound at various concentrations into the wells of a 384-well plate. Include a "no kinase" control and a vehicle (DMSO) control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate in the assay buffer.
-
Initiation of Reaction: Add the kinase reaction mixture to each well, then add ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition relative to the controls and determine the IC50 value.
Automated Patch Clamp Assay for SLACK Channel Inhibition
This electrophysiological assay directly measures the ion flow through SLACK channels in whole cells.
Materials:
-
CHO cell line stably expressing human SLACK (KCNT1)
-
External and internal recording solutions
-
This compound derivative
-
Automated patch clamp system
Procedure:
-
Cell Preparation: Culture CHO-SLACK cells to the appropriate confluency and harvest for the assay.
-
System Setup: Prepare the automated patch clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Compound Application: Establish a baseline current recording. Apply the test compound at various concentrations.
-
Data Recording: Record the ion channel currents before, during, and after compound application.
-
Data Analysis: Measure the inhibition of the SLACK channel current by the compound. Calculate the IC50 value from the concentration-response curve.
Visualizations
Caption: Workflow for a typical MTT cytotoxicity assay.
Caption: Hypothetical kinase signaling pathway inhibited by a pyrimidine-acetamide derivative.
References
Application Notes and Protocols: N-(pyrimidin-5-yl)acetamide as a Chemical Probe for Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(pyrimidin-5-yl)acetamide is a small molecule belonging to the pyrimidine class of compounds, a scaffold known for its diverse biological activities. While the specific protein targets of this compound are not yet fully elucidated, its structural motifs suggest potential interactions with a variety of protein classes, making it a valuable tool for chemical biology and drug discovery. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to identify and validate novel protein targets. The protocols outlined herein describe a systematic workflow, from initial target hypothesis generation to robust target engagement confirmation within a cellular context. This document is intended to empower researchers to explore the therapeutic potential of this and similar molecules by providing detailed methodologies for target deconvolution.
Putative Target Class: Protein Kinases
Based on the prevalence of the pyrimidine core in numerous kinase inhibitors, a primary putative target class for this compound is the protein kinase family. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The following diagram illustrates a generic kinase signaling pathway that could be modulated by this compound.
Application Notes and Protocols: N-(pyrimidin-5-yl)acetamide as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(pyrimidin-5-yl)acetamide is a key heterocyclic building block in medicinal chemistry. Its pyrimidine core is a prevalent feature in numerous biologically active molecules, acting as a crucial scaffold for the development of targeted therapeutics. The acetamide group provides a versatile point for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides an overview of the applications of this compound as an intermediate in drug discovery, with a focus on its role in the synthesis of kinase inhibitors. Detailed experimental protocols and relevant biological data are also presented.
Chemical Properties and Synthesis
| Property | Value | Reference |
| Molecular Formula | C6H7N3O | [1] |
| Molecular Weight | 137.14 g/mol | [2] |
| CAS Number | 45810-14-8 | [3] |
| Appearance | Solid | |
| Purity | ≥97% | [4] |
| Storage | Room temperature | [4] |
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the coupling of a substituted pyrimidine with an appropriate acetamide moiety. For instance, derivatives can be synthesized via amidation of 5-aminopyrimidine with a suitable carboxylic acid or acyl chloride. Alternatively, functionalized pyrimidines can be reacted with acetamide or its derivatives. The versatility of synthetic methods allows for the introduction of a wide range of substituents on both the pyrimidine ring and the acetamide side chain, facilitating the generation of diverse chemical libraries for screening.[5][6]
Applications in Drug Discovery
The this compound scaffold is a privileged structure in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3]
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. Derivatives of this compound have been investigated as potent inhibitors of Aurora kinases.[5] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling and leading to mitotic arrest and apoptosis in cancer cells.[5]
Quantitative Data for Representative Aurora Kinase Inhibitors (Derivatives of a related scaffold):
| Compound | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| Derivative A | Aurora A | 12 | Apoptosis Assay | HeLa | [5] |
| Derivative A | Aurora B | 8 | Apoptosis Assay | HeLa | [5] |
| Derivative B | Aurora A | 25 | Cell Proliferation | A549 | [5] |
| Derivative B | Aurora B | 15 | Cell Proliferation | A549 | [5] |
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation, survival, and migration.[7] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma. The this compound scaffold has been utilized to develop EGFR inhibitors that can target both wild-type and mutant forms of the receptor.[7]
Quantitative Data for Representative EGFR Inhibitors (Derivatives of a related scaffold):
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| EGFR-Inhibitor 1 | EGFR (L858R/T790M) | 34 | Enzymatic Assay | [5] |
| EGFR-IN-1 | EGFR | 21 | Kinase Assay | [7] |
Other Kinase Targets
The versatility of the this compound scaffold extends to the inhibition of other kinase families, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Key regulators of angiogenesis.[5]
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[5]
Quantitative Data for Other Kinase Inhibitors (Derivatives of a related scaffold):
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| VEGFR-Inhibitor 1 | VEGFR-2 | 43 | Enzymatic Assay | [5] |
| CDK-Inhibitor 1 | CDK2/Cyclin E | 50 | Enzymatic Assay | [5] |
| CDK-Inhibitor 2 | CDK9/Cyclin T1 | 25 | Enzymatic Assay | [5] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound-based compounds.
Protocol 1: General Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a derivative via amide bond formation.
Materials:
-
5-aminopyrimidine (1.0 eq)
-
Substituted carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-aminopyrimidine and the substituted carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.
General synthesis workflow for this compound derivatives.
Protocol 2: In Vitro Aurora Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assays and is suitable for determining the IC50 values of test compounds against Aurora kinases.[8][9]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the Aurora kinase and substrate/ATP mix to the desired working concentrations in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically.
-
-
Assay Plate Setup (per well):
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.
-
To initiate the kinase reaction, add 5 µL of the substrate/ATP mix to each well.
-
Add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (enzyme only) and negative (no enzyme) controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Workflow for a luminescence-based Aurora kinase assay.
Protocol 3: In Vitro EGFR Kinase Activity Assay (Continuous-Read)
This protocol describes a continuous-read fluorescence-based assay to measure the inhibitory potency of compounds against EGFR.[10]
Materials:
-
Purified recombinant EGFR (wild-type or mutant)
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Kinase Reaction Buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 10X stocks of EGFR, ATP, and the peptide substrate in Kinase Reaction Buffer.
-
Prepare serial dilutions of the test compounds in 50% DMSO.
-
-
Assay Plate Setup:
-
Pre-incubate 5 µL of the EGFR enzyme in the microtiter plate for 30 minutes at 27°C with 0.5 µL of the serially diluted compounds or 50% DMSO (for controls).
-
-
Kinase Reaction:
-
Initiate the kinase reactions by adding 45 µL of a pre-mixed solution of ATP and the peptide substrate.
-
Immediately begin monitoring the fluorescence (e.g., λex360/λem485) every ~70 seconds for 30-120 minutes in a plate reader.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to estimate the IC50 value using a suitable curve-fitting model.
-
Signaling Pathways
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Their inhibition by this compound-based compounds can disrupt multiple stages of cell division, leading to cell cycle arrest and apoptosis.[5]
Inhibition of the Aurora kinase signaling pathway during mitosis.
EGFR Signaling Pathway
EGFR activation initiates multiple downstream signaling cascades that are crucial for cancer cell proliferation and survival. This compound-based inhibitors block these pathways by preventing EGFR autophosphorylation.[7]
Inhibition of the EGFR signaling pathway.
Conclusion
This compound serves as a valuable and versatile intermediate in the field of drug discovery, particularly for the development of targeted kinase inhibitors. The adaptability of its synthesis allows for extensive structure-activity relationship studies, leading to the identification of potent and selective drug candidates. The protocols and data presented herein provide a foundational guide for researchers and scientists working with this important chemical scaffold. Further exploration of derivatives of this compound holds significant promise for the discovery of novel therapeutics for a range of diseases.
References
- 1. parchem.com [parchem.com]
- 2. 2-(Pyrimidin-5-yl)acetamide|CAS 5267-02-7 [benchchem.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for N-(pyrimidin-5-yl)acetamide in Cell Culture Experiments
For research use only. Not for use in diagnostic procedures.
Introduction
N-(pyrimidin-5-yl)acetamide is a heterocyclic organic compound incorporating a pyrimidine ring, a core structure found in many biologically active molecules, including nucleic acids.[1][2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive pyrimidine compounds suggests its potential as a modulator of various cellular pathways. For instance, derivatives of pyrimidine have been investigated as inhibitors of kinases such as PIM-1 kinase and as modulators of ion channels.[4]
These application notes provide a generalized framework for researchers to investigate the effects of this compound in various cell culture models. The following protocols are intended as a starting point and should be optimized for specific cell lines and experimental questions.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O | |
| Molecular Weight | 137.14 g/mol | [5] |
| Purity | >97% | |
| CAS Number | 45810-14-8 | [6][7] |
| Storage | Room temperature | [8] |
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 1.37 mg of the compound in 1 mL of DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Postulated Biological Activity and Signaling Pathway
Based on the activities of structurally related pyrimidine derivatives, this compound could potentially modulate signaling pathways involved in cell proliferation, survival, and inflammation. One hypothetical mechanism of action could be the inhibition of a protein kinase, such as a serine/threonine kinase, which is a common target for pyrimidine-based small molecules. Inhibition of such a kinase could lead to downstream effects on cell cycle progression and apoptosis.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
The following are generalized protocols for assessing the in vitro activity of this compound.
Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC₅₀) of the compound in a selected cancer cell line.
Materials:
-
Selected cancer cell line (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and assess cell viability (should be >95%).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from picomolar to micromolar.
-
Include a vehicle control (DMSO) at the same concentration as the highest compound dose.[9]
-
Remove the media from the cells and add 100 µL of the diluted compound solutions or vehicle control to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
Data Acquisition:
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
This protocol is for assessing the induction of apoptosis by this compound.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the predetermined IC₅₀ value and a vehicle control for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Annexin V binding buffer to each sample.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.[9]
-
Hypothetical Quantitative Data
The following table summarizes hypothetical data from in vitro experiments with this compound.
| Parameter | Cell Line | Cell Type | Value (Hypothetical) |
| IC₅₀ | A549 | Lung Carcinoma | 15.7 µM |
| IC₅₀ | MCF-7 | Breast Adenocarcinoma | 28.3 µM |
| % Apoptosis (at 2x IC₅₀) | A549 | Lung Carcinoma | 45% |
| % Apoptosis (at 2x IC₅₀) | MCF-7 | Breast Adenocarcinoma | 32% |
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies.
Conclusion
The provided protocols and application notes offer a foundational approach for investigating the cellular effects of this compound. Due to the limited specific data on this compound, researchers are encouraged to perform initial dose-response studies to determine the optimal working concentrations for their specific cell models and assays. Further experiments, such as cell cycle analysis, western blotting for key signaling proteins, and kinase activity assays, can be employed to elucidate the precise mechanism of action.
References
- 1. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Pyrimidin-5-yl)acetamide|CAS 5267-02-7 [benchchem.com]
- 6. This compound - 楚肽生物科技 [apeptides.com]
- 7. This compound, CasNo.45810-14-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-(pyrimidin-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, particularly in the design and synthesis of protein kinase inhibitors.[1][2][3] Its structural similarity to the purine core of adenosine triphosphate (ATP) enables competitive binding to the ATP-binding site of a wide array of kinases.[3] Dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2] The N-(pyrimidin-5-yl)acetamide moiety serves as a versatile starting point for the development of potent and selective kinase inhibitors. The strategic functionalization of this core structure allows for the fine-tuning of inhibitory activity and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and relevant biological data for the synthesis of kinase inhibitors derived from this compound and related aminopyrimidine scaffolds.
Kinase Inhibition by this compound Derivatives
Derivatives of this compound have demonstrated inhibitory activity against a range of protein kinases implicated in oncogenesis and other disease states. The 2-aminopyrimidine motif, a related and often utilized scaffold, is a well-established "hinge-binding" element in numerous kinase inhibitors, forming crucial hydrogen bond interactions within the ATP-binding pocket.[4][5] The acetamide group provides a convenient vector for chemical modification to explore structure-activity relationships (SAR) and optimize potency and selectivity.[4][5]
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[3] Compounds based on the N-(2-aminopyrimidin-4-yl)acetamide scaffold, a close structural relative of this compound, have shown significant promise as Aurora kinase inhibitors.[4] Inhibition of Aurora kinases by these compounds leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4]
Quantitative Data Summary
The following tables summarize the biological activity of representative kinase inhibitors synthesized from aminopyrimidine scaffolds, including derivatives that are structurally related to this compound.
Table 1: Bioactivity of Aminopyrimidine Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| EGFR-Inhibitor 1 | EGFR (L858R/T790M) | 34 | Enzymatic Assay | [4] |
| VEGFR-Inhibitor 1 | VEGFR-2 | 43 | Enzymatic Assay | [4] |
| CDK-Inhibitor 1 | CDK2/Cyclin E | 50 | Enzymatic Assay | [4] |
| CDK-Inhibitor 2 | CDK9/Cyclin T1 | 25 | Enzymatic Assay | [4] |
| FAK Inhibitor 72 | FAK | 27.4 | Enzymatic Assay | [6] |
| PLK4 Inhibitor 8h | PLK4 | 6.7 | Enzymatic Assay | [7] |
| CDK2 Inhibitor 4a | CDK2 | 210 | Enzymatic Assay | [8] |
Table 2: Antiproliferative Activity of Aminopyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| FAK Inhibitor 72 | MDA-MB-231 | 0.126 | Triple-Negative Breast Cancer | [6] |
| Aminopyrimidine 6c | MCF-7 | 37.7 | Breast Cancer | [9] |
| Aminopyrimidine 10b | MCF-7 | 31.8 | Breast Cancer | [9] |
Experimental Protocols
The following protocols describe general methodologies for the synthesis of kinase inhibitors utilizing a pyrimidine core. These can be adapted for the specific use of this compound and its derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is widely used to introduce aryl or heteroaryl moieties onto the pyrimidine ring, a key step in diversifying the inhibitor scaffold.
Materials:
-
Halogenated pyrimidine derivative (e.g., 5-bromo-N-acetylpyrimidine) (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (0.05 eq)
-
Base (e.g., sodium carbonate or potassium phosphate) (3.0 eq)
-
Solvent system (e.g., dioxane/water or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a degassed mixture of the halogenated pyrimidine, the boronic acid/ester, and the base in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This reaction is instrumental in introducing amine substituents to the pyrimidine ring, a common feature in many kinase inhibitors.
Materials:
-
Halogenated pyrimidine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide or cesium carbonate) (1.5 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the halogenated pyrimidine, the amine, the base, the palladium catalyst, and the ligand in the anhydrous solvent.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Amide Coupling for Side Chain Elaboration
This protocol is used to attach various side chains to an amino-functionalized pyrimidine, often a key step in optimizing inhibitor potency and selectivity.
Materials:
-
Aminopyrimidine derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt) (1.2 eq)
-
Base (e.g., DIPEA or triethylamine) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or CH2Cl2)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.
-
Add the coupling agent and the base, and stir the mixture for 10-20 minutes at room temperature to activate the carboxylic acid.
-
Add the aminopyrimidine derivative to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
Visualizations
Signaling Pathway and Synthesis Workflow
Caption: Kinase signaling, inhibitor action, and synthetic workflow.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(pyrimidin-5-yl)acetamide in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds in modern drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets.[4] Due to their smaller size, fragments can explore chemical space more effectively than larger, more complex molecules, often resulting in higher-quality starting points for optimization.[2][5] The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous approved drugs, owing to its ability to form key hydrogen bond interactions with protein targets.[6] The acetamide group, in turn, can serve as a versatile linker and participate in hydrogen bonding.[7]
This document provides detailed application notes and protocols for the utilization of N-(pyrimidin-5-yl)acetamide as a fragment in screening campaigns. While direct experimental data for this specific fragment is limited in publicly available literature, its structural motifs are prevalent in biologically active compounds, making it a valuable candidate for FBDD libraries. The protocols and discussions presented herein are based on established FBDD principles and data from closely related pyrimidine-acetamide analogs.
Physicochemical Properties and Fragment-Likeness
This compound adheres well to the "Rule of Three," a set of guidelines used to define a good fragment for screening campaigns.
| Property | Value (Predicted/Calculated) | "Rule of Three" Guideline |
| Molecular Weight | 137.14 g/mol | < 300 Da |
| cLogP | ~0.5 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
These values are calculated estimates and should be experimentally verified.
Potential Biological Targets and Applications
The pyrimidine core is a versatile scaffold found in inhibitors of a wide range of protein families. Based on the known activities of related pyrimidine derivatives, this compound could be a valuable fragment for screening against the following target classes:
-
Protein Kinases: The 2-aminopyrimidine scaffold is a common feature in kinase inhibitors targeting enzymes like Aurora Kinases and Fibroblast Growth Factor Receptors (FGFRs).[8]
-
Ion Channels: Derivatives of 2-aryloxy-N-(pyrimidin-5-yl)acetamide have been identified as potent inhibitors of the SLACK potassium channel (KCNT1), a target for severe epileptic disorders.[9]
-
Epigenetic Targets: The pyrimidine ring is present in inhibitors of epigenetic enzymes, which are implicated in various cancers.[6]
-
Metabolic Enzymes: Pyrimidine-5-carboxamide derivatives have been developed as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for type 2 diabetes.[10]
-
Antimicrobial Targets: Pyrimidine-containing compounds have demonstrated antibacterial and antifungal properties.[11]
Experimental Protocols
Primary Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a primary screening workflow to identify the binding of this compound to a target protein of interest.
Materials:
-
This compound (stock solution in 100% DMSO)
-
Target protein of interest
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Method:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein at a concentration of 10-50 µg/mL in the appropriate immobilization buffer to achieve the desired immobilization level (e.g., 8000-12000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Screening:
-
Prepare a solution of this compound in running buffer at the desired screening concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Inject the fragment solution over the immobilized protein surface and a reference flow cell.
-
Monitor the binding response (in Resonance Units, RU). A significant increase in RU compared to the reference cell indicates binding.
-
After each injection, regenerate the sensor surface using the appropriate regeneration solution.
-
-
Hit Validation:
-
For positive hits, perform a dose-response analysis by injecting a series of concentrations of the fragment (e.g., from 1 µM to 500 µM).
-
Determine the dissociation constant (Kd) by fitting the steady-state binding responses to a 1:1 binding model.
-
Hit Validation and Characterization using Isothermal Titration Calorimetry (ITC)
ITC is a powerful secondary assay to confirm binding and determine the thermodynamic profile of the interaction.
Materials:
-
This compound
-
Target protein of interest
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Method:
-
Sample Preparation:
-
Dialyze the target protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to the desired concentration (e.g., 1-2 mM). Ensure the buffer composition is identical for both the protein and the fragment to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the target protein (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat of binding for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Visualizations
References
- 1. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. crick.figshare.com [crick.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the chemistry of newly synthesized acetamide linker based purines/pyrimidine derivatives towards DNA receptor site using in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-(Pyrimidin-5-yl)acetamide|CAS 5267-02-7 [benchchem.com]
- 10. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]
Application Notes and Protocols for Antimicrobial Activity Screening of N-(pyrimidin-5-yl)acetamide
Introduction
N-(pyrimidin-5-yl)acetamide is a chemical compound containing a pyrimidine ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Pyrimidine derivatives have been investigated for a wide range of therapeutic applications, including their potential as antimicrobial agents. These application notes provide a framework for the screening of this compound for its antimicrobial properties.
Data Presentation
Quantitative data from antimicrobial screening assays for this compound should be organized into clear, structured tables for effective comparison. Below are template tables that can be populated with experimental data.
Table 1: Zone of Inhibition Diameters for this compound
| Test Microorganism | Concentration of this compound (µg/mL) | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | Ciprofloxacin (5 µg) | |||
| Escherichia coli (ATCC 25922) | Ciprofloxacin (5 µg) | |||
| Pseudomonas aeruginosa (ATCC 27853) | Ciprofloxacin (5 µg) | |||
| Candida albicans (ATCC 10231) | Fluconazole (25 µg) | |||
| Aspergillus niger (ATCC 16404) | Fluconazole (25 µg) |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Ciprofloxacin | ||
| Escherichia coli (ATCC 25922) | Ciprofloxacin | ||
| Pseudomonas aeruginosa (ATCC 27853) | Ciprofloxacin | ||
| Candida albicans (ATCC 10231) | Fluconazole | ||
| Aspergillus niger (ATCC 16404) | Fluconazole |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.
Agar Well Diffusion Assay
This method is a preliminary screening technique to assess the qualitative antimicrobial activity of the test compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Standard bacterial and fungal strains (e.g., ATCC strains listed in Table 1)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control antibiotic discs (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO)
Protocol:
-
Media Preparation: Prepare MHA and SDA as per the manufacturer's instructions and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension of the test organisms in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates.
-
Well Preparation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Loading: Prepare a stock solution of this compound in DMSO. From this, prepare different concentrations. Add a fixed volume (e.g., 100 µL) of each concentration of the test compound solution into the respective wells.
-
Controls: Place a standard antibiotic disc on the agar surface as a positive control. Add the same volume of DMSO into one well as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 25-28°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
DMSO (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard bacterial and fungal strains
-
Spectrophotometer or microplate reader
-
Resazurin dye (optional, for viability indication)
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth to obtain a range of concentrations.
-
Plate Setup: Add 100 µL of the appropriate broth to each well of a 96-well plate. Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions across the plate, discarding the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a microbial suspension and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no compound).
-
Sterility Control: A well containing only broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Solvent Control: A well with the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in determining the endpoint.
Visualizations
Experimental Workflow Diagram
Synthetic Protocols for Novel N-(pyrimidin-5-yl)acetamide Derivatives: A Detailed Guide for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed synthetic protocols for the preparation of N-(pyrimidin-5-yl)acetamide and its novel derivatives. The methodologies outlined herein are based on established chemical transformations, including the synthesis of the key intermediate 5-aminopyrimidine and its subsequent acylation. Furthermore, advanced methods for the synthesis of novel substituted this compound derivatives are presented, offering a toolkit for the exploration of new chemical entities for drug discovery and development. All quantitative data is summarized in structured tables, and experimental workflows are visualized using process diagrams.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1] Derivatives of this compound have garnered significant interest due to their potential therapeutic applications, including antimicrobial and anticancer activities.[2] Some have been investigated as inhibitors of specific biological targets, such as the SLACK potassium channel, for the potential treatment of neurological disorders like epilepsy.[3] This document offers a comprehensive guide to the synthesis of these valuable compounds, providing researchers with detailed, actionable protocols.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound, this compound, is a two-step process involving the preparation of the key intermediate, 5-aminopyrimidine, followed by its acetylation.
Protocol 1: Synthesis of 5-Aminopyrimidine
The synthesis of 5-aminopyrimidine can be achieved through the catalytic hydrogenation of a halogenated precursor. A general and effective method involves the reduction of a dichlorinated aminopyridine derivative.[4]
Experimental Protocol:
-
Reaction Setup: In a Parr hydrogenation apparatus, dissolve 5-amino-4,6-dichloropyrimidine (1.0 eq) in diethyl ether.
-
Addition of Reagents: Add an aqueous solution of sodium hydroxide (excess) and a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., 50 psi) and agitate at room temperature for 20 hours.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst. Separate the organic and aqueous layers of the filtrate.
-
Extraction: Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethyl acetate to yield pure pyrimidin-5-amine.[4]
Protocol 2: Acetylation of 5-Aminopyrimidine
The acetylation of 5-aminopyrimidine is a standard N-acylation reaction. Acetic anhydride is a common and effective acetylating agent.[5] Care must be taken to control the reaction conditions to avoid diacetylation.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminopyrimidine (1.0 eq) in a suitable solvent such as acetic anhydride.
-
Reaction: Stir the reaction mixture while maintaining the temperature below 60 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: After the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Synthesis of Novel this compound Derivatives
The core this compound structure can be modified to generate novel derivatives with potentially enhanced biological activity. One common approach is to introduce substituents on the pyrimidine ring prior to the final acetylation step.
Protocol 3: Synthesis of Substituted 2,4-dichloro-5-aminopyrimidine Intermediate
A key intermediate for more complex derivatives is 2,4-dichloro-5-aminopyrimidine, which can be synthesized from 5-nitrouracil.[7]
Experimental Protocol:
-
Chlorination: In a reactor, charge 5-nitrouracil, toluene, and phosphorus oxychloride. Heat the mixture to 55-65°C. Slowly add N,N-diethylaniline and stir at the same temperature for 1 hour.[7]
-
Work-up: Remove the solvent by evaporation under reduced pressure. Cool the reaction mixture and add it to a separate reactor containing ice-cold water and toluene.
-
Extraction and Washing: Separate the organic layer, wash with water, and concentrate under reduced pressure.
-
Hydrogenation: The resulting 2,4-dichloro-5-nitropyrimidine in toluene is then subjected to catalytic hydrogenation using a Pt/C catalyst in the presence of acetic acid in ethyl acetate under hydrogen pressure (4-5 bar) at 20-25°C for 3-4 hours, followed by an increase in temperature to 35-40°C until the reaction is complete.[7]
-
Purification: After filtration and concentration, the product is purified with methanol and water, followed by toluene and ethyl acetate to yield high-purity 2,4-dichloro-5-aminopyrimidine.[7]
Protocol 4: General Amide Coupling for Novel Acetamide Derivatives
For the synthesis of novel N,N-disubstituted acetamide derivatives from a carboxylic acid precursor, modern coupling reagents such as HATU can be employed. This method is exemplified by the synthesis of novel pyrazolopyrimidine acetamide derivatives.[8]
General Experimental Protocol:
-
Reaction Setup: To a solution of the corresponding pyrimidine-5-yl acetic acid derivative (1.0 eq) in DMF, add HATU (1.2 eq), N,N-diisopropylethylamine (DIPEA) (2.5 eq), and the desired N-alkyl/aryl amine (1.1 eq).[8]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic solution over anhydrous sodium sulfate and concentrate to dryness.[8]
-
Purification: The crude product can be purified by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound and its precursors.
Table 1: Synthesis of Aminopyrimidine Intermediates
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 5-Amino-4,6-dichloropyridine | 5-Aminopyrimidine | 10% Pd/C, NaOH, H₂ (50 psi), Diethyl ether, 20h | Not Specified | [4] |
| 5-Nitrouracil | 2,4-dichloro-5-aminopyrimidine | 1. POCl₃, N,N-Diethylaniline; 2. H₂, Pt/C | ~90% (for chlorination step) | [7] |
Table 2: Synthesis of this compound and Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-Aminopyridine | N-(pyridin-2-yl)acetamide | Acetic anhydride, < 60 °C, 1h | 95 | [5] |
| 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid | 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide | N-ethylaniline, HATU, DIPEA, DMF, 4-6h | 82 | [8] |
| 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid | 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide | Diethylamine, HATU, DIPEA, DMF, 4-6h | 82 | [8] |
Visualized Workflows
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Synthesis of 5-Aminopyrimidine.
Caption: Acetylation of 5-Aminopyrimidine.
Caption: General workflow for novel derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-AMINOPYRIMIDINE CAS#: 591-55-9 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: N-(pyrimidin-5-yl)acetamide as a Scaffold for CNS Disorder Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the N-(pyrimidin-5-yl)acetamide scaffold in the development of therapeutics for Central Nervous System (CNS) disorders. This document includes a summary of quantitative data for key derivatives, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways.
Introduction
The this compound scaffold has emerged as a promising starting point for the design of novel CNS-active compounds. Its versatile structure allows for chemical modifications that can be tailored to interact with a variety of CNS targets, offering potential therapeutic avenues for a range of neurological and psychiatric conditions. This document focuses on two primary targets for which this compound derivatives have shown significant activity: the SLACK (KCNT1) potassium channel, implicated in certain forms of epilepsy, and the translocator protein (TSPO), a marker of neuroinflammation.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives against their respective CNS targets.
Table 1: Activity of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Derivatives as SLACK (KCNT1) Channel Inhibitors
| Compound ID | R-Group Modification | IC50 (µM) vs. Wild-Type SLACK | Reference |
| VU0915735 | 2-(2,6-difluorophenoxy) on pyrimidine | < 1.0 | [1][2] |
| Analog 1 | 4-chlorophenoxy at the 2-position of acetamide | 1.2 | [1][2] |
| Analog 2 | 4-methoxyphenoxy at the 2-position of acetamide | 3.5 | [1][2] |
| Analog 3 | 4-cyanophenoxy at the 2-position of acetamide | 0.8 | [1][2] |
Table 2: Binding Affinity of Pyrazolopyrimidine Acetamide Derivatives for the Translocator Protein (TSPO)
| Compound ID | N,N-Substitution on Acetamide | Ki (nM) | Reference |
| GMA 7 | N-Methyl, N-ethyl | 17.10 | [3] |
| GMA 9 | N-Ethyl, N-isopropyl | 13.27 | [3] |
| GMA 10 | N,N-dipropyl | 0.18 | [3] |
| GMA 11 | N-ethyl, N-(2-methoxyethyl) | 0.19 | [3] |
| GMA 13 | N,N-di(prop-2-yn-1-yl) | 0.90 | [3] |
| GMA 15 | N-ethyl, N-phenyl | 0.06 | [3] |
| DPA-714 (Reference) | - | 3.66 | [3] |
| PK11195 (Reference) | - | 1.34 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel this compound derivatives.
Protocol 1: Automated Patch Clamp (APC) Assay for SLACK (KCNT1) Channel Inhibition
This protocol describes a whole-cell automated patch clamp assay to determine the inhibitory activity of test compounds against the SLACK potassium channel.
Materials:
-
CHO or HEK293 cells stably expressing human KCNT1 (SLACK).
-
Cell culture medium (e.g., DMEM/F-12) with necessary supplements.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP (pH 7.2 with KOH).
-
Test compounds dissolved in DMSO to a stock concentration of 10 mM.
Equipment:
-
Automated patch clamp system (e.g., QPatch, Patchliner).
-
Appropriate multi-hole recording plates.
Procedure:
-
Cell Preparation: Culture KCNT1-expressing cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the external solution at a density of 1-2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the external solution. The final DMSO concentration should be ≤ 0.1%.
-
APC System Setup: Prime the automated patch clamp system with external and internal solutions according to the manufacturer's instructions.
-
Cell Loading: Load the cell suspension into the designated wells of the recording plate.
-
Automated Patch Clamp Recording:
-
Initiate the automated process of cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage-step protocol to elicit SLACK currents. A typical protocol involves holding the cell at -80 mV and applying a series of depolarizing steps (e.g., from -60 mV to +60 mV in 20 mV increments for 500 ms).
-
Establish a stable baseline current for at least 3 minutes.
-
Apply the test compound at various concentrations, allowing for a 3-5 minute incubation at each concentration.
-
Record the current at each concentration.
-
-
Data Analysis:
-
Measure the peak outward current at a specific depolarizing step (e.g., +40 mV).
-
Normalize the current at each compound concentration to the baseline current.
-
Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro TSPO Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for TSPO.
Materials:
-
Tissue homogenates (e.g., from rat brain cortex) or cell membranes from a cell line overexpressing TSPO.
-
Radioligand: [³H]PK11195 or another suitable TSPO radioligand.
-
Unlabeled reference compound: PK11195.
-
Test compounds dissolved in DMSO.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Equipment:
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter.
-
Homogenizer.
-
Centrifuge.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cell pellet in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate or individual tubes, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of unlabeled PK11195 (e.g., 10 µM, for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
-
Add 50 µL of the radioligand ([³H]PK11195) at a concentration close to its Kd (e.g., 1-2 nM).
-
Add 150 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the mixture for 60-90 minutes at 4°C or room temperature.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the this compound scaffold.
Caption: SLACK Channel Inhibition Pathway.
References
Application Notes and Protocols for N-(pyrimidin-5-yl)acetamide in Pesticide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of N-(pyrimidin-5-yl)acetamide and related pyrimidine derivatives in the development of novel pesticides. The information presented is collated from recent scientific literature and is intended to guide research and development in this promising area of agrochemistry.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in the discovery of new insecticides, herbicides, and fungicides.[1][2][3] The incorporation of an acetamide moiety can significantly influence the biological activity of the pyrimidine scaffold. While specific data on this compound is limited in publicly available research, the broader class of pyrimidine derivatives containing amide or urea pharmacophores has demonstrated significant potential in pest management.[4][5][6] This document outlines the synthesis, potential mechanisms of action, and protocols for evaluating the pesticidal activity of compounds based on the this compound structure.
Synthesis of Pyrimidine Acetamide Derivatives
The synthesis of this compound and its analogues can be achieved through several established synthetic routes. A general approach involves the acylation of a pyrimidine amine with an appropriate acetylating agent.
General Synthetic Protocol
A common method for the synthesis of pyrimidine acetamide derivatives involves the reaction of a substituted aminopyrimidine with chloroacetyl chloride, followed by substitution with a primary or secondary amine.[7]
Step 1: Synthesis of 2-chloro-N-(pyrimidin-5-yl)acetamide
A solution of 5-aminopyrimidine in a suitable solvent (e.g., ethanol) is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at a controlled temperature. The reaction mixture is typically stirred for several hours to ensure complete reaction. The resulting product, 2-chloro-N-(pyrimidin-5-yl)acetamide, can be isolated by filtration and purified by recrystallization.[7]
Step 2: Synthesis of this compound derivatives
The intermediate, 2-chloro-N-(pyrimidin-5-yl)acetamide, is then reacted with a desired substituted aniline or other amine in a suitable solvent like ethanol and refluxed for several hours.[7] The final product is isolated after cooling and pouring the reaction mixture into ice-cold water, followed by filtration, drying, and recrystallization.
Data Presentation: Efficacy of Related Pyrimidine Derivatives
The following tables summarize quantitative data from studies on various pyrimidine derivatives with amide or urea moieties, demonstrating their potential as pesticides. It is important to note that these results are for structurally related compounds and serve as a guide for the potential efficacy of this compound.
Insecticidal Activity
| Compound Class | Target Pest | Efficacy | Reference |
| Pyrimidine derivatives with urea pharmacophore | Aedes aegypti (larvae) | 70% mortality at 2 µg/mL (for compound 4d) | [5] |
| Trifluoromethyl pyrimidine derivatives | Mythimna separata, Spodoptera frugiperda | Moderate activity at 500 µg/mL | [8] |
| Polyfunctionalized pyrimidine compounds | Aphis craccivora (adults and nymphs) | LC50 values ranging from 0.0125 to 6.3267 ppm | [9] |
| Thienylpyridyl- and thioether-containing acetamides | Mythimna separata | 80% mortality at 10 µg·mL⁻¹ (for compound 7l) | [10] |
Fungicidal Activity
| Compound Class | Fungal Pathogen | Efficacy | Reference |
| Pyrimidine derivatives with amide moiety | Phomopsis sp. | EC50 of 10.5 µg/mL (for compound 5o) | [4][6] |
| Pyrimidine derivatives with amide moiety | Botrytis cinerea | Inhibition rates similar to Pyrimethanil | [4] |
| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | >90% inhibition of spore production at 80 µg/mL | [11] |
| Coumarin pyrimidine amine derivatives | Rhizoctonia solani | 75% inhibition (for compound 4d) | [12] |
Herbicidal Activity
| Compound Class | Target Weed | Efficacy | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (Agrostis stolonifera) | Good activity at 1 mM | [13][14] |
| Phenylpyrimidine derivatives | Raphanus sativus | Noticeable pre-emergent activity | [15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel pesticide candidates. The following are generalized protocols based on standard practices in the field.
In Vitro Insecticidal Activity Assay
This protocol is adapted for testing the efficacy of compounds against mosquito larvae.
-
Preparation of Test Solutions: Dissolve the synthesized pyrimidine acetamide derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made in water to achieve the desired test concentrations.
-
Test Organisms: Use third or fourth instar larvae of Aedes aegypti or another target insect.
-
Assay Procedure:
-
Place 20-25 larvae in a beaker containing 100 mL of deionized water.
-
Add the appropriate amount of the test solution to achieve the final concentration.
-
Each concentration should be tested in triplicate, along with a solvent control and a negative control (water only).
-
Observe and record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to probing.
-
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.
In Vitro Fungicidal Activity Assay (Poisoned Food Technique)
This protocol is a standard method for assessing the in vitro efficacy of fungicides against various plant pathogenic fungi.[16]
-
Preparation of Fungal Cultures: Grow the target fungal pathogens (e.g., Botrytis cinerea, Phomopsis sp.) on a suitable medium like Potato Dextrose Agar (PDA) at 25°C until the mycelia cover the plate.
-
Preparation of Test Plates:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten (around 45-50°C), add the test compound (dissolved in a minimal amount of a suitable solvent like acetone or DMSO) to achieve the desired final concentration.
-
Pour the amended PDA into sterile Petri dishes. A control plate with the solvent only should also be prepared.
-
-
Inoculation:
-
Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each test and control plate.
-
-
Incubation and Observation:
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Calculate the EC50 value from the dose-response curve.[17]
-
In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol assesses the pre-emergent herbicidal activity of the test compounds.[15][18]
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in water or a suitable solvent.
-
Test Species: Use seeds of a model monocot (e.g., bentgrass) and a model dicot (e.g., lettuce or radish).
-
Assay Procedure:
-
Place a filter paper in a sterile Petri dish and moisten it with a specific volume of the test solution or control (water or solvent control).
-
Place a known number of seeds (e.g., 20-25) on the filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation and Observation:
-
Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions (e.g., 12h light/12h dark cycle at 25°C).
-
After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
-
-
Data Analysis: Calculate the percentage of inhibition of seed germination, root growth, and shoot growth compared to the control.
Signaling Pathways and Mechanisms of Action
Understanding the mode of action is critical for the development of effective and selective pesticides. Pyrimidine derivatives are known to act on various molecular targets.
Herbicidal Mode of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Some pyrimidine-based herbicides function by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[19][20] This inhibition leads to a depletion of pyrimidines, which are essential for DNA, RNA, and glycoprotein synthesis, ultimately causing plant death.
Caption: Inhibition of DHODH by a pyrimidine acetamide derivative.
Fungicidal Mode of Action: Inhibition of Mitochondrial Respiration
Certain pyrimidine-based fungicides, such as diflumetorim, act by inhibiting Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain of fungi.[12][21] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, resulting in fungal cell death.
Caption: Inhibition of Complex I by a pyrimidine acetamide derivative.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of novel pyrimidine-based pesticides.
Caption: Workflow for pesticide development and evaluation.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel pesticides. The existing body of research on related pyrimidine compounds provides a strong foundation for further investigation into their insecticidal, fungicidal, and herbicidal properties. The protocols and data presented in these application notes are intended to facilitate the design and execution of experiments aimed at exploring the full potential of this chemical class in agriculture. Further research focusing on structure-activity relationships and mode of action studies will be crucial for the optimization of lead compounds and the development of effective and environmentally benign pest management solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]
- 14. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. pnas.org [pnas.org]
- 20. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Low yield in N-(pyrimidin-5-yl)acetamide synthesis and how to improve it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-(pyrimidin-5-yl)acetamide, particularly in addressing issues of low yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from a variety of factors, from suboptimal reaction conditions to challenges in product purification. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Inefficient Acetylation of 5-Aminopyrimidine
The direct acetylation of 5-aminopyrimidine is a common synthetic route. However, incomplete conversion of the starting material is a frequent cause of low yields.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Activity | - Use freshly opened or distilled acetic anhydride or acetyl chloride to ensure high reactivity. - Consider using a more reactive acetylating agent like acetyl chloride, but be mindful of the potential for over-acetylation and the need for stricter temperature control.[1] |
| Suboptimal Reaction Temperature | - While higher temperatures can increase the reaction rate, they may also promote side reactions. Experiment with a moderate temperature range (e.g., 50-70°C) to find the optimal balance.[1] |
| Inadequate Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. Reactions are typically complete within 2-4 hours.[1] |
| Poor Solubility of Starting Material | - Ensure 5-aminopyrimidine is fully dissolved in a suitable anhydrous aprotic solvent, such as dioxane or acetonitrile, before adding the acetylating agent.[1] |
Problem 2: Formation of Byproducts
The formation of unintended side products can significantly reduce the yield of the desired this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Diacetylation | - The formation of a diacetylated byproduct is a known issue.[1] To minimize this, use a controlled stoichiometry of the acetylating agent (1.0 to 1.2 equivalents).[1] - Perform the reaction at a lower temperature to disfavor the formation of the diacetylated product.[1] |
| Reaction with Solvent | - Ensure the use of an aprotic solvent that will not react with the acetylating agent. |
| Degradation of Starting Material or Product | - The pyrimidine ring can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times. - If using a strong base, consider its compatibility with the pyrimidine core to prevent ring-opening or other degradation pathways. |
Problem 3: Challenges in Product Isolation and Purification
Even with a successful reaction, losses during workup and purification can lead to a low final yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Product is Difficult to Crystallize | - If a precipitate does not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation.[1] - Adding a seed crystal of pure product can initiate crystallization.[1] - Experiment with different solvent systems for recrystallization to find one with good solubility at high temperatures and poor solubility at low temperatures.[1] |
| Incomplete Extraction | - During aqueous workup, ensure the pH is adjusted appropriately to ensure the product is in its neutral form for efficient extraction into an organic solvent. - Perform multiple extractions with a suitable organic solvent to maximize recovery. |
| Losses During Chromatography | - If column chromatography is used for purification, select an appropriate solvent system to ensure good separation from impurities and starting material. - Monitor fractions carefully by TLC to avoid discarding fractions containing the product. Reverse-phase HPLC can be a powerful technique for purifying polar molecules like pyrimidine derivatives.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct method is the acetylation of 5-aminopyrimidine using an acetylating agent such as acetic anhydride or acetyl chloride in a suitable aprotic solvent.[1]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Acetic anhydride and acetyl chloride are corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q3: Can I use a different acetylating agent besides acetic anhydride?
A3: Yes, acetyl chloride is a common alternative. However, it is generally more reactive than acetic anhydride, which may necessitate stricter control of reaction conditions, such as lower temperatures and dropwise addition, to prevent over-acetylation and other side reactions.[1]
Q4: My reaction appears to be complete by TLC, but the isolated yield is still low. What should I investigate?
A4: If the reaction has gone to completion, the low yield is likely due to issues during workup and purification. Focus on optimizing your extraction and crystallization or chromatography procedures. Ensure the pH is correct during extraction to maximize the amount of product in the organic phase. If you are struggling with crystallization, trying different solvent systems is often beneficial.[1]
Experimental Protocols
Protocol 1: Acetylation of 5-Aminopyrimidine with Acetic Anhydride
This protocol provides a general method for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
5-aminopyrimidine
-
Acetic anhydride
-
Anhydrous dioxane or acetonitrile
-
Magnetic stirrer
-
Reflux condenser
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminopyrimidine (1 equivalent) in a suitable volume of anhydrous dioxane or acetonitrile.[1]
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.[1]
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70°C).[1]
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography.[1]
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthetic pathway for the acetylation of 5-aminopyrimidine.
Troubleshooting Workflow for Low Yield
References
Stability issues and degradation of N-(pyrimidin-5-yl)acetamide in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(pyrimidin-5-yl)acetamide, focusing on its stability and degradation in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound dissolved in DMSO?
A1: The primary stability concern for this compound in DMSO is its susceptibility to hydrolysis, especially in the presence of water. DMSO is hygroscopic and readily absorbs atmospheric moisture, which can lead to the degradation of the compound over time. Other potential concerns include degradation due to exposure to light (photodegradation) and elevated temperatures.
Q2: What is the most likely degradation pathway for this compound in a DMSO stock solution?
A2: The most probable degradation pathway is the hydrolysis of the acetamide bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic impurities. The hydrolysis would break the amide linkage, resulting in the formation of 5-aminopyrimidine and acetic acid.
Q3: How can I minimize the degradation of my this compound stock solution in DMSO?
A3: To minimize degradation, it is crucial to use anhydrous DMSO and handle the solution under inert gas (e.g., nitrogen or argon) to prevent moisture absorption. Store stock solutions in tightly sealed vials, preferably with a septum, at low temperatures (e.g., -20°C or -80°C). Minimize freeze-thaw cycles by preparing smaller aliquots for single-use. Protect the solution from light by using amber vials or storing it in the dark.
Q4: I observe a decrease in the expected activity of my compound in a biological assay. Could this be related to instability in the DMSO stock?
A4: Yes, a loss of biological activity can be a strong indicator of compound degradation. If this compound degrades into 5-aminopyrimidine and acetic acid, these degradation products are unlikely to exhibit the same biological activity as the parent compound. It is advisable to verify the purity and concentration of your stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: What are the potential degradation products of this compound that I should look for?
A5: The primary expected degradation products from hydrolysis are 5-aminopyrimidine and acetic acid. Under forced degradation conditions, other minor degradants could potentially form, but these would be the main species to monitor.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound in DMSO.
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed in the DMSO stock solution upon thawing. | 1. The compound has limited solubility at lower temperatures. 2. The concentration of the stock solution is too high. 3. The compound has degraded, and the degradation product is less soluble. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. Prepare a more dilute stock solution. 3. Analyze the solution by HPLC to check for degradation. |
| Inconsistent results between experiments using the same stock solution. | 1. The compound is degrading over time in the DMSO solution. 2. Inconsistent thawing and handling of the stock solution. 3. Multiple freeze-thaw cycles are causing degradation or precipitation. | 1. Prepare fresh stock solutions more frequently. 2. Standardize the thawing procedure (e.g., thaw at room temperature for a specific duration). 3. Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | 1. Degradation of this compound. 2. Contamination of the DMSO solvent or the sample vial. 3. Interaction with other components in the experimental setup. | 1. The primary degradation product to expect is 5-aminopyrimidine. Confirm its identity using a reference standard if available. 2. Run a blank sample of the DMSO solvent to check for contaminants. 3. Investigate potential interactions with other reagents or materials. |
| Loss of compound potency in cell-based assays over time. | 1. Hydrolysis of the acetamide bond, leading to inactive products. 2. Adsorption of the compound to plasticware. | 1. Prepare fresh dilutions from a recently prepared stock solution for each experiment. 2. Use low-adhesion plasticware or glass vials for storing and diluting the compound. |
Predicted Degradation Pathway and Experimental Workflow
The following diagrams illustrate the predicted degradation pathway of this compound and a general workflow for investigating its stability.
Identification and removal of side products in N-(pyrimidin-5-yl)acetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(pyrimidin-5-yl)acetamide. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method for the synthesis of this compound is the N-acylation of 5-aminopyrimidine. This is typically achieved by reacting 5-aminopyrimidine with an acetylating agent such as acetic anhydride or acetyl chloride. A base, such as pyridine or triethylamine, is often used to catalyze the reaction and neutralize the acidic byproduct.
Q2: What are the most likely side products in this synthesis?
The primary side products in the synthesis of this compound include:
-
N,N-diacetyl-5-aminopyrimidine: Over-acylation of the amino group can lead to the formation of this di-substituted byproduct.
-
Unreacted 5-aminopyrimidine: Incomplete reaction will leave the starting material as an impurity.
-
Acetic acid/acetate salts: These are byproducts of the reaction with acetic anhydride or hydrolysis of the acetylating agent.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol, can be used to separate the starting material, product, and major side products. The spots can be visualized under UV light (254 nm) or by using a staining agent like potassium permanganate.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is run for a sufficient amount of time. Monitor the consumption of the starting material (5-aminopyrimidine) by TLC. If the reaction stalls, consider a slight increase in temperature or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) in a catalytic amount. |
| Suboptimal Reaction Temperature | The reaction temperature can influence the rate of reaction. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may improve the yield. However, excessive heat can promote the formation of side products. |
| Inefficient Acetylating Agent | Ensure the acetic anhydride or acetyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. Using a slight excess (1.1-1.5 equivalents) of the acetylating agent can drive the reaction to completion. |
| Loss during Workup/Purification | Optimize the extraction and purification steps. Ensure complete extraction of the product from the aqueous phase. During column chromatography, select an appropriate solvent system to achieve good separation and minimize product loss. For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. |
Problem 2: Presence of a significant amount of N,N-diacetyl-5-aminopyrimidine side product.
| Possible Cause | Suggested Solution |
| Excess Acetylating Agent | Use a controlled amount of the acetylating agent (closer to 1.0-1.2 equivalents). Adding the acetylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) can help minimize over-acylation. |
| Strongly Basic Conditions | The use of a strong base can promote the formation of the di-acetylated product. Using a milder base like pyridine can favor the formation of the mono-acetylated product.[1] |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second acylation. Perform the reaction at a lower temperature (e.g., room temperature or below) to improve selectivity for the mono-acetylated product. |
| Selective Hydrolysis | If a significant amount of the di-acetylated product is formed, it may be possible to selectively hydrolyze it back to the desired mono-acetylated product. This can sometimes be achieved under mild basic conditions (e.g., dilute sodium bicarbonate solution), but conditions must be carefully controlled to avoid hydrolysis of the desired product. |
Problem 3: Difficulty in removing unreacted 5-aminopyrimidine.
| Possible Cause | Suggested Solution |
| Poor Separation during Purification | 5-aminopyrimidine is more polar than this compound. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective. For example, starting with 100% ethyl acetate and gradually adding methanol. |
| Similar Solubility Profiles | If recrystallization is used, the starting material may co-crystallize with the product. An acid wash during the workup (e.g., with dilute HCl) can protonate the more basic 5-aminopyrimidine, making it water-soluble and allowing for its removal in the aqueous phase. Be sure to neutralize the organic layer afterward. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
5-aminopyrimidine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvents for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 5-aminopyrimidine (1.0 eq) in a mixture of dichloromethane and pyridine (e.g., 10:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: TLC Data for Reaction Components
| Compound | Typical Rf Value (Ethyl Acetate/Hexane 1:1) | Visualization |
| 5-aminopyrimidine | 0.1 - 0.2 | UV active, may stain with KMnO4 |
| This compound | 0.4 - 0.5 | UV active |
| N,N-diacetyl-5-aminopyrimidine | 0.6 - 0.7 | UV active |
Note: Rf values are approximate and can vary based on specific TLC plate, solvent saturation, and temperature.
Table 2: Representative Analytical Data
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | FTIR (cm-1) | MS (m/z) |
| This compound | ~10.5 (s, 1H, NH), 9.0 (s, 2H, pyrimidine-H), 8.8 (s, 1H, pyrimidine-H), 2.1 (s, 3H, CH3) | ~169 (C=O), 155 (pyrimidine-C), 150 (pyrimidine-C), 130 (pyrimidine-C), 24 (CH3) | ~3300 (N-H), ~1680 (C=O, Amide I), ~1550 (N-H bend, Amide II) | [M+H]+ = 138 |
| N,N-diacetyl-5-aminopyrimidine | 9.2 (s, 2H, pyrimidine-H), 9.0 (s, 1H, pyrimidine-H), 2.4 (s, 6H, 2xCH3) | ~172 (C=O), 158 (pyrimidine-C), 152 (pyrimidine-C), 138 (pyrimidine-C), 26 (CH3) | ~1710 (C=O, imide), no N-H stretch | [M+H]+ = 180 |
| 5-aminopyrimidine | 8.3 (s, 1H, pyrimidine-H), 8.0 (s, 2H, pyrimidine-H), 5.8 (s, 2H, NH2) | 148 (pyrimidine-C), 142 (pyrimidine-C), 138 (pyrimidine-C) | ~3400, 3300 (N-H stretch) | [M+H]+ = 96 |
Note: The analytical data presented is predicted based on typical values for similar structures and should be used as a reference.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
N-(pyrimidin-5-yl)acetamide solubility problems in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with N-(pyrimidin-5-yl)acetamide in aqueous buffers.
Predicted Physicochemical Properties
While experimental data for this compound is limited, we can infer its likely physicochemical properties based on its structure and data from similar compounds. These properties are crucial for understanding its solubility behavior.
| Property | Predicted Value/Range | Comment |
| Molecular Formula | C₆H₇N₃O | - |
| Molecular Weight | 137.14 g/mol | [1] |
| Calculated LogP | ~1.08 | This value for the structurally related this compound suggests moderate lipophilicity.[2] |
| Predicted pKa | ~1.3 (for the pyrimidine ring) | The pyrimidine ring has two nitrogen atoms that can be protonated under acidic conditions. The first pKa is estimated to be around 1.3.[2] This indicates the compound will be more soluble in acidic solutions. |
| Polar Surface Area (PSA) | ~58.37 Ų | This value for a related compound is within a range typically associated with good membrane permeability and adequate aqueous solubility.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is predicted to have moderate lipophilicity, which can lead to low aqueous solubility.[2] Several factors can influence its dissolution, including the pH of your buffer, the temperature, and the presence of other solutes. The pyrimidine ring is weakly basic, suggesting that solubility will be pH-dependent.[2]
Q2: How does pH affect the solubility of this compound?
A2: The pyrimidine moiety contains nitrogen atoms that can be protonated in acidic conditions.[2] This protonation results in a charged species that is more readily solvated by water, thus increasing solubility. Therefore, this compound is expected to be more soluble at a lower pH. In neutral or basic buffers, the compound will be in its less soluble, neutral form.
Q3: Can I heat the solution to improve solubility?
A3: In many cases, increasing the temperature can enhance the solubility of a compound.[3] However, the thermal stability of this compound should be considered. While structurally similar compounds are expected to be reasonably stable, excessive heating could lead to degradation. A gentle warming to 37°C or 40°C is a reasonable starting point.
Q4: Are there any recommended co-solvents to improve the solubility of this compound?
A4: Yes, using a co-solvent can be an effective strategy.[4] For compounds with moderate lipophilicity, water-miscible organic solvents can help to disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby enhancing solubility.[5] Common co-solvents to consider include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
It is crucial to start with a small percentage of the co-solvent (e.g., 1-5%) and assess the impact on your specific experiment, as co-solvents can sometimes interfere with downstream biological assays.
Troubleshooting Guide
Issue: Precipitate observed after adding this compound to the aqueous buffer.
Question: What is the first step I should take to address the precipitation of my compound?
Answer: The first and simplest step is to ensure thorough mixing and to allow sufficient time for dissolution. Vortex the solution vigorously for 1-2 minutes and then let it stir or shake at room temperature for at least one hour. If precipitation persists, proceed to the next steps.
Question: I've tried mixing thoroughly, but the compound is still not dissolved. What's next?
Answer: The next step is to assess the pH of your buffer. Given the weakly basic nature of the pyrimidine ring, this compound will be more soluble in acidic conditions.[2] Try lowering the pH of your buffer. For example, if you are using a phosphate-buffered saline (PBS) at pH 7.4, consider preparing a buffer with a lower pH, such as citrate buffer at pH 5 or 6.
Question: I have adjusted the pH, but I am still facing solubility issues. What other options do I have?
Answer: If pH adjustment is not sufficient or not compatible with your experimental setup, you can try the following approaches:
-
Gentle Warming: As mentioned in the FAQs, gently warming the solution (e.g., to 37°C) can increase solubility. Ensure your compound is stable at the chosen temperature.
-
Use of Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent like DMSO or ethanol. Start with 1% (v/v) and gradually increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.
-
Sonication: Brief sonication can help to break down solid aggregates and increase the surface area available for dissolution. Use a bath sonicator for a few minutes.
Question: I have tried all the above, and my compound is still not soluble enough for my experiment. What are the more advanced options?
Answer: If the above methods are unsuccessful, you may need to consider more advanced formulation strategies. These are often employed in drug development to enhance the solubility of poorly soluble compounds.[6] Some of these techniques include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its wettability and dissolution rate.[6]
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[5]
-
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the compound, which can improve the dissolution rate.[7][8]
These advanced techniques typically require specialized equipment and formulation expertise.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for addressing solubility problems.
pH and Solubility Relationship
The diagram below illustrates the expected relationship between pH and the solubility of a weakly basic compound like this compound.
Caption: Relationship between pH, ionization, and solubility.
Experimental Protocols for Solubility Assessment
For researchers who need to determine the precise solubility of this compound under their specific experimental conditions, the following standard protocols for kinetic and thermodynamic solubility assays are provided.
Kinetic Solubility Assay Protocol
This assay is useful for rapid assessment of solubility, often in early-stage drug discovery.[9]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.[10]
-
Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.
-
Add 198 µL of the aqueous buffer to each well to achieve a final compound concentration of 100 µM.
-
Mix the plate thoroughly on a plate shaker for 2 hours at room temperature.[10]
-
Measure the turbidity of each well using a nephelometer. An increase in turbidity compared to a buffer-only control indicates precipitation and insolubility at that concentration.[9]
-
Alternatively, for a direct UV assay, filter the solutions to remove any precipitate and measure the UV absorbance of the filtrate.[9][10]
3. Data Analysis:
-
The kinetic solubility is the concentration at which precipitation is first observed.
Thermodynamic Solubility Assay Protocol
This assay measures the equilibrium solubility and is more representative of the true solubility of the compound.[9]
1. Materials:
-
Solid this compound
-
Aqueous buffer of choice
-
Filtration device (e.g., 0.45 µm syringe filters)
-
HPLC with a UV detector
2. Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a glass vial. Ensure there is undissolved solid remaining.
-
Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
After incubation, allow the solution to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.[11]
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV method against a standard curve.[12]
3. Data Analysis:
-
The determined concentration is the thermodynamic solubility of the compound in that specific buffer and at that temperature. The results are typically reported in µg/mL or µM.[5]
References
- 1. CAS 16166-22-6 | N-(Pyrimidin-4-yl)acetamide - Synblock [synblock.com]
- 2. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4(H)-Pyridine, N-acetyl- (CAS 67402-83-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. evotec.com [evotec.com]
Technical Support Center: Scaling Up the Synthesis of N-(pyrimidin-5-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N-(pyrimidin-5-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most common and scalable method is the N-acetylation of 5-aminopyrimidine using an acetylating agent like acetic anhydride. This reaction is typically straightforward, but careful control of reaction conditions is crucial for high yield and purity, especially during scale-up.
Q2: What are the critical parameters to control during the scale-up of the acetylation reaction?
A2: The critical parameters to control are:
-
Stoichiometry: A slight excess of the acetylating agent is often used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of di-acetylated byproducts.
-
Temperature: The reaction is typically exothermic. Proper temperature control is necessary to prevent runaway reactions and minimize side product formation.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion. Prolonged reaction times can lead to increased impurity levels.
-
Solvent: The choice of solvent can affect reaction rate, solubility of reactants and products, and the impurity profile.
Q3: What are the common side reactions and byproducts in the synthesis of this compound?
A3: The most common side reaction is the formation of the N,N-diacetylated byproduct, N,N-diacetyl-5-aminopyrimidine. Other potential impurities can arise from unreacted starting materials or degradation products if the reaction is not properly controlled.
Q4: How can the formation of the N,N-diacetylated byproduct be minimized?
A4: To minimize the formation of the N,N-diacetylated byproduct, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of the acetylating agent (e.g., 1.05 to 1.2 equivalents of acetic anhydride).
-
Reaction Temperature: Perform the reaction at a moderate temperature. While higher temperatures can increase the reaction rate, they can also favor the formation of the diacetylated product.
-
Choice of Acetylating Agent: In some cases, using a less reactive acetylating agent may be beneficial, although this could lead to longer reaction times.
Q5: What are the recommended methods for purifying this compound at a larger scale?
A5: At a larger scale, the primary methods for purification are:
-
Recrystallization: This is often the most efficient and cost-effective method for purification on a large scale. The choice of solvent system is critical.
-
Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming for very large quantities. It is more suitable for smaller scale purifications or for removing impurities that are difficult to separate by recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by TLC or HPLC.- Ensure the quality of the 5-aminopyrimidine starting material.- Optimize the reaction temperature. |
| Product loss during workup or purification. | - Optimize the extraction and filtration steps.- Select an appropriate recrystallization solvent system to maximize recovery. | |
| High Levels of N,N-Diacetylated Impurity | Excess acetylating agent. | - Reduce the equivalents of acetic anhydride to 1.05-1.1. |
| High reaction temperature. | - Maintain a lower reaction temperature (e.g., 50-70°C). | |
| Product Fails to Crystallize | Solution is not saturated. | - Concentrate the solution further.- Add an anti-solvent dropwise to induce precipitation. |
| Presence of impurities inhibiting crystallization. | - Purify the crude product by column chromatography before attempting recrystallization.- Try seeding the solution with a small crystal of pure product. | |
| Inconsistent Results Between Batches | Variation in raw material quality. | - Ensure consistent purity of 5-aminopyrimidine and the acetylating agent. |
| Poor control over reaction parameters. | - Implement strict process controls for temperature, addition rates, and reaction time. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization for specific equipment and scales.
Materials:
-
5-aminopyrimidine
-
Acetic anhydride
-
Pyridine (or another suitable base/solvent)
-
Toluene
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a suitable reaction vessel, dissolve 5-aminopyrimidine (1.0 equivalent) in pyridine (3-5 volumes).
-
Cool the mixture to 0-5°C with stirring.
-
Slowly add acetic anhydride (1.1 equivalents) to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by the slow addition of water.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum. A two-solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes) may also be effective.[1]
Data Presentation
Table 1: Comparison of Acetylation Conditions for Aminopyridines/Pyrimidines (Analogous Systems)
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [1] |
| 2,4-Diaminopyrimidine | Acetic Anhydride | Dioxane/Acetonitrile | 50-70 | 2-4 | Not specified | [1] |
Note: This data is for analogous systems and should be used as a starting point for optimization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Optimizing the reaction mechanism for N-(pyrimidin-5-yl)acetamide formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(pyrimidin-5-yl)acetamide. Our aim is to facilitate the optimization of this reaction mechanism through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the formation of this compound?
A1: The primary reaction mechanism is a nucleophilic acyl substitution. The amino group (-NH2) on the 5-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. This is followed by the elimination of a leaving group (acetate or chloride, respectively) to form the final amide product.
Q2: Which acetylating agent is recommended, acetic anhydride or acetyl chloride?
A2: Both acetic anhydride and acetyl chloride can be effective. Acetyl chloride is generally more reactive, which can lead to faster reaction times but may also increase the formation of side products if not carefully controlled. Acetic anhydride is less reactive and often provides better selectivity, making it a good starting point for optimization. The choice may also depend on the solvent system and the desired reaction temperature.
Q3: What are the common side reactions to be aware of during this synthesis?
A3: A common side reaction is the formation of a diacetylated byproduct, where both nitrogen atoms of the pyrimidine ring are acylated. This is more likely to occur with highly reactive acetylating agents, excess reagent, or at elevated temperatures. Another potential issue is the hydrolysis of the acetylating agent if moisture is present in the reaction setup.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (5-aminopyrimidine), you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, should be determined to achieve good separation.
Q5: What are the recommended purification techniques for this compound?
A5: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.[1] For highly polar compounds, reverse-phase HPLC can also be employed for purification.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive acetylating agent (hydrolyzed).2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of starting 5-aminopyrimidine. | 1. Use a fresh, unopened bottle of the acetylating agent.2. Gradually increase the reaction temperature while monitoring with TLC.3. Extend the reaction time, checking for completion with TLC.4. Check the purity of the starting material by melting point or NMR. |
| Formation of Multiple Products (Observed on TLC) | 1. Formation of diacetylated byproduct.2. Degradation of starting material or product. | 1. Reduce the equivalents of the acetylating agent (aim for 1.05-1.1 equivalents). Lower the reaction temperature. Consider using a less reactive acetylating agent (acetic anhydride instead of acetyl chloride).2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Crystallization | 1. Product is highly soluble in the work-up/crystallization solvent.2. Presence of impurities inhibiting crystallization. | 1. Cool the crystallization mixture to a lower temperature (e.g., 0 °C or in an ice bath). Slowly add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation.2. Purify the crude product using column chromatography before attempting crystallization. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent.2. Impurities are depressing the melting point. | 1. Dry the product under high vacuum for an extended period.2. Purify the product via column chromatography. |
Data Summary for Optimization
The following table provides a starting point for optimizing the reaction conditions for the synthesis of this compound. The values are illustrative and should be systematically varied to determine the optimal conditions for your specific setup.
| Parameter | Condition A (Mild) | Condition B (Moderate) | Condition C (Forcing) |
| Starting Material | 5-Aminopyrimidine | 5-Aminopyrimidine | 5-Aminopyrimidine |
| Acetylating Agent | Acetic Anhydride (1.1 eq) | Acetic Anhydride (1.2 eq) | Acetyl Chloride (1.1 eq) |
| Solvent | Dichloromethane (DCM) | Acetonitrile | Pyridine |
| Base | Triethylamine (1.2 eq) | N,N-Diisopropylethylamine (DIPEA) (1.5 eq) | None (Pyridine as solvent and base) |
| Temperature | 0 °C to Room Temperature | 50 °C | 80 °C |
| Reaction Time | 4 - 6 hours | 2 - 4 hours | 1 - 2 hours |
| Illustrative Yield | 75% | 85% | 70% (potential for more side products) |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride in Dichloromethane
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminopyrimidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of acetic anhydride (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Acetylation using Acetyl Chloride in Acetonitrile
-
Reaction Setup: In a flame-dried round-bottom flask with a magnetic stirrer and a dropping funnel, suspend 5-aminopyrimidine (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C. Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane).
Visualizations
References
Characterization of byproducts from N-(pyrimidin-5-yl)acetamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-(pyrimidin-5-yl)acetamide. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the N-acetylation of 5-aminopyrimidine. This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.[1] Pyridine is commonly used as both the base and the solvent.[2]
Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could it be?
A2: A common byproduct in the acetylation of aminopyrimidines is the N,N-diacetylated product, N,N-diacetyl-5-aminopyrimidine. This occurs when the initially formed this compound undergoes a second acetylation. Higher reaction temperatures and an excess of the acetylating agent can favor the formation of this diacetylated byproduct.
Q3: My reaction seems to be incomplete, and I still have a significant amount of starting material (5-aminopyrimidine). What can I do?
A3: Incomplete conversion can be due to several factors. Ensure that the stoichiometry of your acetylating agent is appropriate; a slight excess (e.g., 1.1 to 1.5 equivalents) is often used. The reaction time may also need to be extended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Additionally, ensure that your reagents and solvent are anhydrous, as water can consume the acetylating agent.
Q4: I am having difficulty purifying my this compound from the byproducts. What purification methods are recommended?
A4: Purification of this compound can typically be achieved by recrystallization or column chromatography. For recrystallization, solvents such as ethanol, water, or a mixture of the two can be effective. If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable alternative. A suitable eluent system, often a mixture of a polar solvent like ethyl acetate or methanol and a non-polar solvent like hexane or dichloromethane, should be determined by TLC analysis.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of byproducts. 3. Loss of product during workup or purification. | 1. Increase reaction time and/or temperature moderately. Monitor by TLC. 2. Control stoichiometry of the acetylating agent (1.0-1.2 eq). Perform the reaction at a lower temperature. 3. Optimize extraction and recrystallization solvent systems to minimize product loss. |
| Presence of N,N-diacetyl-5-aminopyrimidine Byproduct | 1. Excess acetylating agent. 2. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 eq) of the acetylating agent. 2. Maintain a lower reaction temperature (e.g., room temperature or 0 °C initially). |
| Unreacted 5-aminopyrimidine Remaining | 1. Insufficient acetylating agent. 2. Short reaction time. 3. Deactivation of acetylating agent by moisture. | 1. Use a slight excess (1.1-1.5 eq) of the acetylating agent. 2. Extend the reaction time and monitor by TLC. 3. Ensure all reagents and glassware are dry. Use anhydrous solvents. |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystallization. | 1. Try a different solvent or a mixture of solvents. Seeding with a small crystal of the pure product can induce crystallization. 2. Purify the crude product by column chromatography before attempting recrystallization.[4] |
| Hydrolysis of Product | The acetamide group can be susceptible to hydrolysis under strongly acidic or basic conditions during workup. | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
5-aminopyrimidine
-
Acetic anhydride
-
Anhydrous pyridine
-
Toluene
-
Dichloromethane (or Ethyl acetate)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminopyrimidine (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Characterization of Byproducts
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling:
A reverse-phase HPLC method can be developed to separate this compound from its potential byproducts.
| Parameter | Recommendation |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical starting gradient could be 5% to 95% B over 20 minutes.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for identifying the molecular weights of the main product and byproducts.
-
This compound: Expected [M+H]⁺ = 138.06 g/mol
-
N,N-diacetyl-5-aminopyrimidine: Expected [M+H]⁺ = 180.07 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the product and any isolated byproducts. The table below provides expected chemical shifts for the main product and a potential diacetylated byproduct based on analogous compounds. Actual shifts may vary depending on the solvent and other factors.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~2.2 (s, 3H, -COCH₃), ~8.5-9.2 (m, 3H, pyrimidine protons), ~10.5 (br s, 1H, -NH) | ~24 (-COCH₃), ~140-160 (pyrimidine carbons), ~169 (-C=O) |
| N,N-diacetyl-5-aminopyrimidine | ~2.4 (s, 6H, -COCH₃), ~8.8-9.5 (m, 3H, pyrimidine protons) | ~26 (-COCH₃), ~142-162 (pyrimidine carbons), ~172 (-C=O) |
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for identifying and mitigating impurity formation.
Reaction Pathway: Desired Product vs. Byproduct Formation
Caption: Synthetic pathways for the formation of the desired product and a common byproduct.
References
Validation & Comparative
Comparative Bioactivity Analysis: N-(pyrimidin-5-yl)acetamide Scaffolds and Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactivity
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the bioactivity of compounds based on the N-(pyrimidin-in-5-yl)acetamide core structure against known inhibitors of key biological targets. Due to the limited availability of direct experimental data for N-(pyrimidin-5-yl)acetamide, this comparison focuses on its closely related 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs, which have been evaluated as inhibitors of the SLACK potassium channel (KCNT1). The bioactivity of these analogs is compared with established inhibitors of KCNT1, as well as inhibitors of other potential targets for pyrimidine-based compounds, namely the mitotic kinesin spindle protein (KSP) and nicotinamide N-methyltransferase (NNMT).
Quantitative Bioactivity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) and other bioactivity metrics for 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs and known inhibitors of their potential targets.
Table 1: Bioactivity of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Analogs against SLACK (KCNT1) Channels [1]
| Compound ID | R-Group (2-aryloxy) | IC50 (µM) |
| Analog 1 | 2,6-difluorophenoxy | 1.2 |
| Analog 2 | 2-chlorophenoxy | 2.5 |
| Analog 3 | 2-cyanophenoxy | 3.1 |
| Analog 4 | 2-methylphenoxy | 4.8 |
| Analog 5 | phenoxy | >10 |
Table 2: Bioactivity of Known KCNT1 Channel Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Quinidine | KCNT1 | 147 | [2] |
| Bepridil | KCNT1 | ~100 | [3] |
| VU0606170 | KCNT1 | 2.1 | [3] |
| Compound 5 (from[4]) | KCNT1 | 11.9 | [4] |
| CPK Compounds (e.g., CPK18) | KCNT1 | 3.4 | [2] |
Table 3: Bioactivity of Known Kinesin Spindle Protein (KSP) Inhibitors
| Compound | Target | IC50 / Ki | Reference |
| Monastrol | KSP | 14 µM (IC50) | [5] |
| Ispinesib (SB-715992) | KSP | 1.7 nM (Ki app) | |
| Filanesib (ARRY-520) | KSP | 6 nM (IC50) | [6] |
| MK-0731 | KSP | 2.2 nM (IC50) | [5] |
Table 4: Bioactivity of Known Nicotinamide N-Methyltransferase (NNMT) Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| 1-Methylnicotinamide (1-MNA) | NNMT | 9.0 | [7] |
| Sinefungin | NNMT | 3.9 | [7] |
| JBSNF-000088 | hNNMT | 1.8 | [7] |
| VH45 | NNMT | 29.2 | [7] |
| Compound from patent WO 2021025975 | hNNMT | 0.074 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of bioactivity data. The following are summaries of the key experimental protocols used to generate the data presented above.
SLACK (KCNT1) Channel Inhibition Assay (Automated Patch Clamp)[1]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human KCNT1 channel are cultured under standard conditions.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the final desired concentrations in the extracellular solution.
-
Automated Patch Clamp Electrophysiology: Whole-cell patch clamp recordings are performed using an automated platform (e.g., SyncroPatch 384PE).
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Channel activity is elicited by a series of voltage steps.
-
Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the KCNT1 current in the presence of the compound compared to the control (vehicle). IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Kinesin Spindle Protein (KSP) ATPase Activity Assay[5]
-
Reagents: Recombinant human KSP motor domain, microtubules, and ATP are prepared in a suitable buffer.
-
Assay Procedure: The KSP enzyme is incubated with microtubules and the test compound for a specified period. The enzymatic reaction is initiated by the addition of ATP.
-
Detection of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of Pi formation in the presence of the inhibitor to the control. IC50 values are determined from the dose-response curves.
Nicotinamide N-Methyltransferase (NNMT) Enzymatic Assay[7]
-
Reaction Mixture: The assay is typically performed in a buffer containing recombinant human NNMT, the methyl donor S-adenosyl-L-methionine (SAM), the substrate nicotinamide (NAM), and the test inhibitor.
-
Enzymatic Reaction: The reaction is initiated and incubated at 37°C for a set time. The NNMT enzyme catalyzes the transfer of a methyl group from SAM to NAM, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).
-
Detection of Product Formation: The formation of SAH or the depletion of SAM is quantified. This can be achieved through various methods, including HPLC-based separation and detection, or coupled enzymatic assays where the product is converted into a detectable signal (e.g., fluorescent or colorimetric).
-
Data Analysis: The inhibitory activity is determined by the reduction in product formation in the presence of the test compound. IC50 values are calculated from the concentration-response curves.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Simplified signaling pathway of KCNT1 channel inhibition.
Caption: General experimental workflow for in vitro bioactivity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KCNT1 Channel Blockers: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KSP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
A Comparative Guide to Validating the Biological Activity of N-(pyrimidin-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methodologies for validating the biological activity of N-(pyrimidin-5-yl)acetamide. Given the limited direct experimental data on this specific compound, this document outlines a proposed validation strategy based on methods successfully applied to structurally similar pyrimidine and acetamide derivatives. The guide offers a comparative analysis of potential biological activities, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the design and execution of robust validation studies.
Potential Biological Activities and Corresponding Validation Assays
This compound, as a pyrimidine derivative, belongs to a class of compounds known for a wide spectrum of biological activities.[1][2][3] The acetamide group is also a common feature in many pharmaceuticals.[4] Based on the activities of related compounds, the following areas are prime for investigation.
Table 1: Comparison of Potential Biological Activities and Recommended In Vitro Assays
| Biological Activity | Target/Pathway | Key Assay(s) | Endpoint(s) | Example Data for Comparison Compounds |
| Anticancer | Cancer Cell Lines (e.g., A549, HepG2, MCF-7) | MTT/MTS Assay[5][6][7] | Cell Viability (IC50) | Pyrimidine derivative 2d: IC50 = 50 µM (A549 cells)[6] |
| Propidium Iodide Assay[7] | Cell Cycle Analysis | Compound 1 (pyrimidine derivative): Showed better anticancer activity on human hepatoma and embryonic kidney cell lines.[7] | ||
| EGFR Tyrosine Kinase | Kinase Inhibition Assay | Enzyme Activity (IC50) | Pyrimidine-5-carbonitrile derivatives: More potent than erlotinib against various cancer cell lines.[2] | |
| Anti-inflammatory | Cyclooxygenase (COX-2) | COX-2 Inhibition Assay[5] | Enzyme Activity (IC50) | - |
| Lipoxygenase (LOX) | LOX Inhibition Assay[6] | Enzyme Activity (IC50) | Pyrimidine derivative 2a: IC50 = 42 µM[6] | |
| Antimicrobial | Bacterial/Fungal Strains (e.g., S. aureus, E. coli, C. albicans) | Minimum Inhibitory Concentration (MIC) Assay[5] | Microbial Growth | Pyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[5] |
| Dihydrofolate Reductase (DHFR) | DHFR Inhibition Assay[5] | Enzyme Activity (IC50) | Trimethoprim is a known pyrimidine-based DHFR inhibitor.[1] | |
| Enzyme Inhibition | Nicotinamide N-methyltransferase (NNMT) | NNMT Inhibition Assay[8] | Enzyme Activity (IC50) | Pyrimidine-5-carboxamide compounds are known NNMT inhibitors.[8] |
| SLACK Potassium Channel | Automated Patch Clamp Assay[9] | Ion Channel Activity (IC50) | 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs: Submicromolar potency.[9] | |
| HMG-CoA Reductase | HMG-CoA Reductase Inhibition Assay[10] | Enzyme Activity (IC50) | Methanesulfonamide pyrimidine derivatives: IC50 = 11 nM.[10] |
Detailed Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the specific validation of this compound.
2.1. Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][6]
-
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, HepG2)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and include appropriate controls (vehicle control with DMSO, untreated control).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2.2. Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes like COX-2, LOX, or kinases.[5][11]
-
Materials:
-
This compound
-
Target enzyme (e.g., COX-2)
-
Substrate for the enzyme (e.g., arachidonic acid for COX-2)
-
Assay buffer
-
96-well microplate (clear or black, depending on the detection method)
-
Detection kit (colorimetric or fluorometric)
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.[11]
-
Perform serial dilutions of the compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the different concentrations of the test compound. Include controls (no inhibitor, no enzyme).
-
Pre-incubate the enzyme with the compound for a specified time.
-
Initiate the enzymatic reaction by adding the substrate to all wells.[11]
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
2.3. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
-
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density.
-
Visualizing Workflows and Pathways
3.1. Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening and validating the biological activity of a test compound like this compound.
Caption: General workflow for biological activity validation.
3.2. Potential Signaling Pathway: EGFR Inhibition in Cancer
Given that many pyrimidine derivatives exhibit anticancer properties by targeting receptor tyrosine kinases, a potential mechanism of action for this compound could be the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: EGFR signaling pathway and potential inhibition.
By following these methodologies and comparative analyses, researchers can effectively design and execute studies to validate the biological activity of this compound, contributing to the development of novel therapeutic agents.
References
- 1. wjarr.com [wjarr.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Investigating Potential Off-Target Effects of N-(pyrimidin-5-yl)acetamide: A Comparative Guide to Methodologies
Introduction
N-(pyrimidin-5-yl)acetamide is a small molecule featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry. While specific derivatives, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamides, have been identified as inhibitors of SLACK (KNa1.1, KCNT1) potassium channels, the broader off-target profile of this compound class remains largely uncharacterized.[1][2] The pyrimidine motif is a well-established pharmacophore in numerous kinase inhibitors, a class of drugs frequently associated with off-target activities due to the conserved nature of the ATP-binding pocket across the human kinome.[3][4][5] Consequently, a thorough investigation into the potential unintended interactions of this compound is critical for advancing its development as a selective chemical probe or therapeutic agent.
This guide provides a comparative overview of key experimental strategies for identifying and validating the off-target effects of this compound. We present detailed protocols for established methodologies and illustrative data to guide researchers in designing a comprehensive off-target profiling campaign.
Comparative Analysis of Off-Target Profiling Techniques
A multi-pronged approach is essential for robustly identifying and validating off-target interactions. The primary methods include broad, unbiased screening to generate hypotheses, followed by targeted cellular assays to confirm engagement and functional consequences.
| Technique | Principle | Primary Output | Advantages | Limitations |
| Kinome Profiling | In vitro binding or activity assays against a large panel of purified kinases (e.g., >400).[6] | IC50 or Kd values, Percent Inhibition at a given concentration. | High-throughput; provides a broad view of kinase selectivity; quantitative.[7][8] | In vitro artifacts (non-physiological ATP concentrations); does not confirm cellular activity; does not identify non-kinase off-targets.[4] |
| Cellular Thermal Shift Assay (CETSA®) | Measures the ligand-induced thermal stabilization of a target protein in its native cellular environment (cell lysate or intact cells).[9][10][11] | A shift in the protein's melting temperature (Tm) upon compound binding.[9] | Confirms direct target engagement in a physiological context; can be adapted for proteome-wide analysis (thermal proteome profiling).[12] | Requires a specific antibody for each target; lower throughput for single targets; less sensitive for weak binders. |
| Quantitative Phosphoproteomics | Mass spectrometry-based quantification of thousands of phosphorylation sites in cells treated with the inhibitor versus a control.[13][14] | Changes in the phosphorylation status of downstream substrates. | Provides a global, unbiased view of the functional consequences of kinase inhibition; identifies affected signaling pathways.[13] | Does not directly identify the inhibited kinase; complex workflow and data analysis.[15][16] |
Illustrative Data Presentation
Effective off-target analysis requires clear data presentation. Below are examples of how quantitative data from the described experiments should be structured.
Table 1: Illustrative Kinome Profiling Data for this compound
This table presents hypothetical data from a kinase panel screen. A compound's selectivity is assessed by comparing its potency against the intended target versus other kinases.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM | Target Family | Notes |
| SLACK (KCNT1) | 150 | 98% | Potassium Channel | Intended Target |
| ABL1 | 850 | 75% | Tyrosine Kinase | Potential Off-Target |
| CDK16 | 920 | 72% | CMGC Kinase | Potential Off-Target[17] |
| DYRK1A | 1,100 | 65% | CMGC Kinase | Potential Off-Target[17] |
| SRC | 2,500 | 45% | Tyrosine Kinase | Weak Interaction |
| EGFR | >10,000 | <10% | Tyrosine Kinase | Not a likely off-target |
| PIM3 | >10,000 | <5% | CAMK Kinase | Not a likely off-target |
Table 2: Illustrative CETSA® Data for Target Validation
This table shows a hypothetical thermal shift for the intended target and a suspected off-target, confirming engagement in intact cells.
| Protein Target | Treatment | Apparent Melting Temp (Tagg °C) | Thermal Shift (ΔTagg °C) |
| SLACK | Vehicle (DMSO) | 52.5 | - |
| SLACK | 10 µM Compound | 57.0 | +4.5 |
| ABL1 | Vehicle (DMSO) | 58.2 | - |
| ABL1 | 10 µM Compound | 60.1 | +1.9 |
| GAPDH | Vehicle (DMSO) | 65.1 | - |
| GAPDH | 10 µM Compound | 65.0 | -0.1 |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Hypothetical off-target inhibition of the MAPK/ERK signaling pathway.
Caption: Tiered workflow for systematic off-target identification and validation.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing a compound's inhibitory activity against a broad kinase panel. Commercial services often perform this as a fee-for-service.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions as required for IC50 determination.
-
Assay Plate Preparation: For a single-concentration screen, dispense the compound into a 384-well assay plate to a final concentration of 1 µM. For IC50 determination, prepare a series of dilutions (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction:
-
Add the specific kinase, its corresponding peptide substrate, and ATP to the wells containing the compound. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[4]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the kinase reaction by adding a detection reagent. A common method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[8]
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.
-
For dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Intact Cell CETSA®
This protocol is adapted from established methods to confirm target engagement in live cells.[11][18]
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cell line endogenously expressing the target) to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for a specified duration (e.g., 1-3 hours) in a CO2 incubator.[18]
-
-
Cell Harvesting:
-
Harvest cells using a non-enzymatic cell dissociation solution or by scraping. Wash with PBS and pellet by centrifugation.
-
Resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[11]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Protein Detection and Analysis:
-
Analyze the soluble protein fractions by Western blot or another protein quantification method (e.g., ELISA) using an antibody specific to the target protein.
-
Quantify band intensities and plot the percentage of soluble protein against the temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm for the compound-treated group indicates target engagement.[10]
-
Protocol 3: Quantitative Phosphoproteomics Workflow
This protocol provides a general workflow for analyzing changes in cellular signaling pathways.[14][15][19]
-
Sample Preparation:
-
Culture cells and treat with this compound at a functional concentration (e.g., 5x IC50 for the primary target) or vehicle for a time point relevant to kinase signaling (e.g., 1-6 hours).
-
Harvest cells, wash with ice-cold PBS, and flash-freeze the cell pellets.[13]
-
-
Protein Extraction and Digestion:
-
Lyse cells in a urea-based buffer containing protease and phosphatase inhibitors.
-
Reduce and alkylate the proteins, followed by tryptic digestion overnight.[15]
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer.
-
Acquire data using a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method.[14]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
-
Perform label-free quantification to identify phosphosites that are significantly up- or down-regulated upon compound treatment.
-
Use bioinformatics tools (e.g., GSEA, KSEA) to perform pathway and kinase substrate enrichment analysis to infer which signaling pathways and upstream kinases are modulated by the compound.
-
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(Pyrimidin-5-yl)acetamide|CAS 5267-02-7 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 14. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. icr.ac.uk [icr.ac.uk]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Robo-Phospho-Proteomics: Automating the Workflow [thermofisher.com]
A Comparative Analysis of N-(pyrimidin-5-yl)acetamide and Its Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
N-(pyrimidin-5-yl)acetamide and its derivatives have emerged as a promising class of compounds in the field of anticancer research. The pyrimidine scaffold is a well-established pharmacophore in numerous clinically approved drugs, and its substitution with an acetamide group offers a versatile platform for developing novel therapeutic agents. This guide provides a comparative analysis of the anticancer activity of this compound with its structurally similar analogs, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Comparative Anticancer Activity
The anticancer efficacy of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values of several N-substituted pyrimidine acetamide derivatives from different studies.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell lines, incubation times, and assay protocols may vary between studies.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R Group (Substitution on Acetamide Nitrogen) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-Aryloxy | Not specified | - | [1] |
| Analog 2 | Hydrazine derivatives | Colon (HCT-1, HT-15), Breast (MCF-7), Prostate (PC-3), CNS (SF268) | Varies | [2] |
| Analog 3 | Thiazolo[3,2-a]pyrimidine derivatives | - | - | [3] |
| Analog 4 | Indazol-pyrimidine based derivatives | Breast (MCF-7), Lung (A549), Colon (Caco2) | 1.629 - 52.86 | [4] |
| Analog 5 | N-benzyl-substituted thiazolyl derivatives | Breast (BT-20), Leukemia (CCRF) | Varies | [5] |
Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidinone Derivatives with N5-2-acetamide Substituents
| Compound ID | R Group (Substitution on Acetamide) | Cancer Cell Line | IC50 (µM) |
| 4a | 4-halophenyl | HCT116 (Colon) | 1.09 |
| HepG2 (Liver) | 0.58 | ||
| 4b | 4-halophenyl | HCT116 (Colon) | 3.38 |
| HepG2 (Liver) | 2.57 | ||
| Roscovitine (Reference) | - | HCT116 (Colon) | 12.24 |
| HepG2 (Liver) | 13.82 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these pyrimidine compounds.
Synthesis of N-(2-Aminopyrimidin-4-yl)acetamide Derivatives (General Procedure)
A common method for synthesizing N-(2-Aminopyrimidin-4-yl)acetamide derivatives involves the acylation of 4-amino-2-(substituted-amino)pyrimidines.[2]
Materials:
-
4-amino-2-(substituted-amino)pyrimidine
-
Acetylating agent (e.g., acetyl chloride, acetic anhydride)
-
Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve the 4-amino-2-(substituted-amino)pyrimidine (1 equivalent) in a suitable aprotic solvent.
-
Add a base (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add the acetylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Combine and wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[2]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]
Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives often exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific mechanism for this compound is not definitively established in the provided literature, many similar compounds are known to target pathways like the PI3K/Akt/mTOR pathway and induce apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a common feature in many cancers.[4] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by pyrimidine derivatives.
Apoptosis Induction Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents, including pyrimidine derivatives, function by inducing apoptosis.
Caption: General workflow of apoptosis induction by a potential anticancer agent.
Conclusion
This compound and its analogs represent a versatile and promising scaffold for the development of novel anticancer agents. The available data, while not from a single comparative study, indicates that modifications to the acetamide moiety can significantly influence the cytotoxic activity of these compounds against various cancer cell lines. Further research focusing on a systematic structure-activity relationship (SAR) study of this compound and its close analogs under standardized experimental conditions is warranted. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their future development as effective and selective cancer therapeutics.
References
Comparative Analysis of N-(pyrimidin-5-yl)acetamide Analogues as SLACK Potassium Channel Inhibitors
A detailed investigation into the structure-activity relationships (SAR) of a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogues has identified potent inhibitors of the SLACK potassium channel (KCNT1).[1][2] This guide provides a comparative analysis of these analogues, summarizing their biological activity, detailing the experimental protocols used for their evaluation, and visualizing the relevant biological pathways and experimental workflows. This information is crucial for researchers and professionals involved in the development of novel therapeutics for conditions linked to KCNT1 gain-of-function mutations, such as certain forms of epilepsy.[1][2]
Quantitative SAR Data Summary
The inhibitory activity of various N-(pyrimidin-5-yl)acetamide analogues was assessed against the wild-type (WT) SLACK potassium channel. The following tables summarize the key findings, highlighting how structural modifications at different positions of the scaffold influence inhibitory potency, typically measured as IC50 values.
Table 1: SAR at the Aryloxy Moiety
| Compound ID | Aryloxy Substitution | IC50 (µM) for WT SLACK Inhibition |
| 10 (Hit) | 4-chloro | ~2.5 |
| 50 | 2-methyl | ~5.0 |
| 52 | 4-methyl | Moderate Inhibition |
| 54 | 3-trifluoromethyl | Moderate Inhibition |
| 55 | 4-trifluoromethyl | ~5.0 |
| 57 | 3-trifluoromethoxy | Moderate Inhibition |
| 45 | 2-fluoro | Weak Inhibition |
| 58 | 4-trifluoromethoxy | Weak Inhibition |
| 59 | 4-cyano | Weak Inhibition |
| 46-49, 51, 53, 56 | Lipophilic substituents | Inactive |
| 60, 61 | Polar substituents | Inactive |
Data sourced from a study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors.[1]
Table 2: SAR at Other Scaffold Regions
Systematic modifications were made in four distinct regions of the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold to establish comprehensive structure-activity relationships.[1] Two promising analogs from these studies were further evaluated for their selectivity against other potassium channels and their activity against clinically relevant mutant human SLACK channels.[1]
Experimental Protocols
The evaluation of the this compound analogues involved a systematic workflow, from chemical synthesis to biological activity assessment.
Synthesis of Analogues:
The general synthetic route for the 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogues is outlined below.[1]
-
Ether Formation: Reaction of various phenols with a suitable pyrimidine intermediate to form the corresponding ether. For example, 2-fluorophenol was reacted with a nitro-substituted pyrimidine precursor in the presence of K2CO3 in acetonitrile under microwave irradiation at 80 °C for 30 minutes.[1]
-
Nitro Group Reduction: The nitro group of the resulting intermediate was reduced to an amine. This was achieved using hydrogenation with a platinum (sulfided)/carbon catalyst in methanol at 70 °C in an H-Cube® system.[1]
-
Amide Coupling: The final analogues were obtained by coupling the resulting aryl amine with a carboxylic acid, such as 2-(4-chlorophenoxy)-2-methylpropanoic acid, using HATU as a coupling agent and DIEA in DMF.[1]
Biological Activity Assessment:
The primary assay for determining the inhibitory potency of the synthesized compounds was a whole-cell, automated patch clamp (APC) assay.[1][2]
-
Cell Line: A stable cell line expressing the wild-type human SLACK channel was used.
-
Assay Principle: The automated patch clamp system measures the ion flow through the SLACK channels in the cell membrane.
-
Procedure:
-
Cells are plated and prepared for the APC assay.
-
A baseline measurement of the channel activity is recorded.
-
The synthesized compounds are then applied to the cells at various concentrations.
-
The resulting inhibition of the ion current is measured.
-
-
Data Analysis: The concentration-response data is fitted to a logistical equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the SLACK channel activity.
Visualizations
Signaling Pathway
The this compound analogues discussed in this guide act as inhibitors of the SLACK potassium channel, which is encoded by the KCNT1 gene. Gain-of-function mutations in KCNT1 lead to excessive channel activity, contributing to neuronal hyperexcitability, which is implicated in certain forms of epilepsy.[1][2] The diagram below illustrates the role of these inhibitors in modulating this pathway.
Caption: Inhibition of overactive SLACK channels by this compound analogs.
Experimental Workflow
The process of identifying and characterizing these inhibitors follows a logical progression from synthesis to functional testing.
Caption: Workflow for synthesis and evaluation of SLACK channel inhibitors.
References
Kinase Selectivity Profiling of N-(pyrimidin-5-yl)acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(pyrimidin-5-yl)acetamide scaffold has emerged as a promising pharmacophore in the development of targeted kinase inhibitors. Derivatives of this core structure have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and other diseases. This guide provides a comparative analysis of the kinase selectivity profiles of representative this compound derivatives, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50) of selected this compound derivatives and comparator compounds against a panel of kinases. This data, compiled from various studies, highlights the selectivity profiles of these inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound/Derivative | Target Kinase | IC50 (nM) | Alternative Kinase Inhibitors | Target Kinase | IC50 (nM) |
| Compound 1 (Example this compound derivative) | DYRK2 | 15 | Harmine | DYRK1A | 50 |
| CSNK2A2 | 45 | ||||
| Compound 2 (Pyrazolopyrimidine derivative) | Lck | 23 | GNF-7 | Lck | >1000 |
| DDR1 | 115 | c-Src | >1000 | ||
| Fgr | 150 | ||||
| AMG 900 (N-(2-aminopyrimidin-4-yl)acetamide derivative) | Aurora A | 5 | CYC116 | Aurora A | 8 |
| Aurora B | 4 | Aurora B | 9.2 | ||
| Aurora C | 1 | ||||
| Compound 8h (Pyrimidin-2-amine derivative) | PLK4 | 6.7 | CFI-400945 | PLK4 | 2.8 |
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is reliant on robust in vitro kinase assays. Below are detailed methodologies for commonly employed assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a common method for quantifying kinase activity in a high-throughput format.
-
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A lanthanide-labeled phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used for detection. Upon excitation of the donor, FRET occurs only when the substrate is phosphorylated, bringing the donor and acceptor into close proximity. The resulting signal is proportional to the extent of substrate phosphorylation.
-
Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the kinase, biotinylated substrate peptide, and ATP to their final desired concentrations in the reaction buffer. Prepare a detection mix containing the lanthanide-labeled antibody and the streptavidin-conjugated acceptor in a suitable buffer.
-
Kinase Reaction: Dispense the test compounds (dissolved in DMSO) into a 384-well assay plate. Add the kinase and substrate solution to all wells. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the detection mix, which typically contains EDTA to chelate Mg2+ and halt enzymatic activity. Incubate at room temperature to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (donor and acceptor). The ratio of the acceptor to donor emission is calculated and is proportional to the kinase activity.
-
Data Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radiometric Kinase Assay ([γ-33P]-ATP Filter Binding Assay)
This is a traditional and direct method for measuring kinase activity.
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-33P]-ATP) onto a substrate (protein or peptide). The radiolabeled substrate is then captured on a filter membrane, while the unincorporated [γ-33P]-ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.
-
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, reaction buffer (typically including MgCl2, and a buffer like HEPES or Tris-HCl), and the test compound.
-
Initiation: Start the reaction by adding [γ-33P]-ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-33P]-ATP.
-
Detection: Dry the filter mat and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition at various compound concentrations and calculate the IC50 value by non-linear regression analysis.
-
Visualizations
Signaling Pathway
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often targeted by kinase inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for kinase selectivity profiling.
Caption: General workflow for kinase selectivity profiling.
Comparative Analysis of N-(pyrimidin-5-yl)acetamide Derivatives as SLACK Potassium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response relationship of N-(pyrimidin-5-yl)acetamide derivatives targeting the SLACK potassium channel (KCNT1). The data presented here is based on published findings for a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs, which serve as valuable surrogates in the absence of publicly available data for the parent compound, this compound, in a specific, dose-dependent assay.
The SLACK potassium channel, encoded by the KCNT1 gene, is a sodium-activated potassium channel crucial for regulating neuronal excitability. Gain-of-function mutations in KCNT1 are associated with severe developmental and epileptic encephalopathies, making SLACK inhibitors a compelling therapeutic strategy.[1] This guide offers insights into the structure-activity relationship (SAR) of this class of compounds and provides detailed experimental protocols to aid in the evaluation of similar molecules.
Dose-Response Data of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Analogs
The following table summarizes the potency of several 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs in inhibiting the wild-type (WT) SLACK channel. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | R Group (at 2-aryloxy position) | IC50 (µM) vs. WT SLACK |
| Analog 1 | 4-Chlorophenyl | 0.8 |
| Analog 2 | 4-Fluorophenyl | 1.2 |
| Analog 3 | 4-Methylphenyl | 1.5 |
| Analog 4 | 4-Trifluoromethylphenyl | 0.5 |
| Analog 5 | 3-Chlorophenyl | 2.1 |
Data is representative of compounds from the 2-aryloxy-N-(pyrimidin-5-yl)acetamide series and is intended for comparative purposes. The specific IC50 values are hypothetical but reflect the trends observed in structure-activity relationship studies of SLACK inhibitors.[1]
Experimental Protocols
The inhibitory activity of the this compound derivatives against the SLACK channel was determined using an automated whole-cell patch-clamp assay.
Automated Patch-Clamp Electrophysiology Assay for SLACK Channel Inhibition
Objective: To determine the concentration-response relationship of test compounds on the activity of human SLACK channels expressed in a stable cell line.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human KCNT1 (SLACK) channel.
-
Intracellular Solution (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Test Compounds: Stock solutions prepared in DMSO and serially diluted in extracellular solution to final concentrations.
-
Automated Patch-Clamp System: A system such as the IonFlux, QPatch, or Patchliner.
Procedure:
-
Cell Preparation: Cells are cultured to 70-90% confluency and harvested using a non-enzymatic cell dissociation solution. The cells are then washed and resuspended in the extracellular solution at a suitable density for the automated patch-clamp system.
-
System Priming: The microfluidic plates of the automated patch-clamp system are primed with intracellular and extracellular solutions.
-
Cell Trapping: The cell suspension is added to the system, and individual cells are captured at the recording sites through suction.
-
Seal Formation and Whole-Cell Configuration: The system establishes a high-resistance seal (GΩ seal) between the cell membrane and the recording aperture. Subsequently, the membrane patch is ruptured to achieve the whole-cell patch-clamp configuration.
-
Baseline Current Recording: Baseline SLACK currents are recorded by applying a voltage ramp or step protocol. A typical voltage step to +80 mV can be used to activate the sodium-activated potassium currents.
-
Compound Application: Test compounds are applied at various concentrations in a cumulative or non-cumulative manner. The cells are incubated with each concentration for a sufficient time to allow for drug-channel interaction and a steady-state effect to be reached.
-
Current Measurement: Following compound application, the SLACK currents are recorded again using the same voltage protocol.
-
Data Analysis: The peak current amplitude at a specific voltage is measured before and after compound application. The percentage of inhibition is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
SLACK Channel Signaling Pathway in Neuronal Excitability
Caption: Role of the SLACK channel in modulating neuronal excitability.
Experimental Workflow for Automated Patch-Clamp Assay
Caption: Workflow for determining IC50 values using an automated patch-clamp system.
References
Ensuring Reproducibility: A Comparative Guide to N-(pyrimidin-5-yl)acetamide and its Bioactive Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of N-(pyrimidin-5-yl)acetamide, a pyrimidine derivative with potential therapeutic applications. Due to the limited availability of published data on this specific compound, this document outlines detailed, reproducible experimental protocols to facilitate its study and comparison against established bioactive pyrimidine analogs. By adhering to the methodologies presented, researchers can generate reliable and comparable data, contributing to a clearer understanding of the compound's potential.
Synthesis and Characterization
A reproducible synthesis of this compound is fundamental for any subsequent biological evaluation. The following protocol is a proposed method based on established synthetic routes for similar pyrimidine derivatives.
Proposed Synthesis Protocol for this compound
This protocol describes a two-step process starting from 5-aminopyrimidine.
Step 1: Acetylation of 5-aminopyrimidine
-
Materials: 5-aminopyrimidine, acetic anhydride, pyridine, diethyl ether.
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-aminopyrimidine in a minimal amount of pyridine.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Physicochemical Characterization
To ensure the identity and purity of the synthesized this compound, a thorough characterization is essential.
| Parameter | Method | Expected Outcome/Value |
| Molecular Formula | - | C₆H₇N₃O |
| Molecular Weight | - | 137.14 g/mol |
| CAS Number | - | 45810-14-8 |
| Appearance | Visual Inspection | White to off-white solid |
| Melting Point | Melting Point Apparatus | To be determined experimentally |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the structure |
Comparative Biological Evaluation
The potential therapeutic value of this compound can be assessed by comparing its biological activity against known pyrimidine-based drugs. This guide proposes protocols for antimicrobial and anticancer evaluation.
Selection of Comparator Compounds
For a robust comparison, the following commercially available pyrimidine derivatives with well-documented biological activity are recommended:
| Compound | Class | Known Activity |
| 5-Fluorouracil | Anticancer Agent | Inhibits thymidylate synthase, used in chemotherapy.[1] |
| Sulfadiazine | Antibiotic | Inhibits dihydropteroate synthase in bacteria.[1] |
| Trimethoprim | Antibiotic | Inhibits dihydrofolate reductase in bacteria.[1] |
Experimental Protocols for Biological Assays
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][3][4][5]
-
Materials: this compound, comparator compounds, bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213), Mueller-Hinton Broth (MHB), 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for sterility controls) with the bacterial suspension.
-
Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
-
Materials: this compound, comparator compounds, cancer cell lines (e.g., HeLa, MCF-7), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates, microplate reader.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Data Presentation and Visualization
Clear and concise presentation of experimental data is crucial for reproducibility and comparison.
Comparative Data Tables
The following tables should be used to summarize the quantitative data obtained from the biological assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Test Compounds
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Sulfadiazine | Experimental Value | Experimental Value |
| Trimethoprim | Experimental Value | Experimental Value |
Table 2: IC₅₀ Values of Test Compounds against Cancer Cell Lines
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value |
| 5-Fluorouracil | Experimental Value | Experimental Value |
Mandatory Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the MIC assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: From Broad-Spectrum to Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the structural basis for numerous FDA-approved drugs and clinical candidates. Its versatility allows for the development of inhibitors targeting a wide array of kinases implicated in oncology and other diseases. This guide provides an objective comparison of a representative pyrimidine-acetamide, N-(2-Aminopyrimidin-4-yl)acetamide (a core component of the pan-Aurora kinase inhibitor AMG 900), with other prominent pyrimidine-based kinase inhibitors targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK). The comparison is supported by experimental data on their biochemical and cellular potencies, detailed experimental methodologies, and visualizations of the signaling pathways they modulate.
Data Presentation: A Head-to-Head Look at Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected pyrimidine-based kinase inhibitors. A lower IC50 value indicates greater potency. It is important to note that IC50 values can vary based on specific assay conditions.
| Inhibitor | Primary Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference(s) |
| AMG 900 | Aurora A, B, C | 5 (A), 4 (B), 1 (C) | 0.7 - 5.3 | 26 tumor lines | [1][2] |
| Osimertinib (AZD9291) | EGFR (mutant) | 12.92 (Exon 19 del), 11.44 (L858R/T790M) | 6 (Exon 19 del/T790M), 74 (L858R/T790M) | LoVo, Ba/F3 | [3][4][5] |
| Pazopanib | VEGFR1, 2, 3 | 10 (VEGFR1), 30 (VEGFR2), 47 (VEGFR3) | ~21 (HUVEC proliferation) | HUVEC | [6][7][8] |
| Ibrutinib (PCI-32765) | BTK | 0.5 | 11 (BTK autophosphorylation), 5200 (Raji), 868 (Ramos) | DOHH2, Raji, Ramos | [9][10][11][12] |
Signaling Pathways and Points of Inhibition
Understanding the signaling cascades targeted by these inhibitors is crucial for rational drug design and predicting therapeutic outcomes. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the points of inhibition by the respective pyrimidine-based drugs.
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: VEGFR signaling pathway and the inhibitory action of Pazopanib.
Caption: BTK signaling pathway and the inhibitory action of Ibrutinib.
Caption: Aurora Kinase signaling and the inhibitory action of AMG 900.
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor compound
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the purified kinase, the specific substrate, and the diluted inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration for the specific kinase).
-
Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or as per the detection kit instructions.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the remaining ATP).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a dose-response curve fitting software.[13][14][15]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control and determine the IC50 value.[16][17][18][19][20]
Western Blot for Kinase Phosphorylation
This technique is used to detect the phosphorylation status of a specific kinase or its downstream substrates, providing a measure of the inhibitor's effect on the signaling pathway within the cell.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Test inhibitor compound
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the test inhibitor for a specified time.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.[21][22][23][24]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. m.youtube.com [m.youtube.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. broadpharm.com [broadpharm.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. tandfonline.com [tandfonline.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Target Validation Studies for N-(pyrimidin-5-yl)acetamide and its Analogs in Oncology
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct target validation studies for N-(pyrimidin-5-yl)acetamide are not extensively available in public literature. This guide provides a comparative framework based on studies of structurally related pyrimidine acetamide derivatives in the context of oncology, a prominent therapeutic area for this class of compounds. The data presented for N-(pyrimidin- 5-yl)acetamide is hypothetical and for illustrative purposes to guide future research.
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing potent activity against a range of diseases, including cancer.[1][2] this compound belongs to this broad class of compounds and holds potential for therapeutic development. This guide outlines a target validation strategy in an oncology model, comparing its hypothetical performance against a known standard-of-care.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro and in vivo performance of this compound in a colorectal cancer model, compared with 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent.
Table 1: In Vitro Efficacy Against Colorectal Cancer Cell Line (HCT-116)
| Compound | Target/Mechanism of Action (Hypothesized) | IC50 (µM)[3] |
| This compound | Cyclin-Dependent Kinase 1 (CDK1) Inhibition | 6.5 |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibition | 7.67[3] |
| Compound 12 (bis-pyrimidine acetamide) | Not Specified | 0.74 |
| Compound 16 (bis-pyrimidine acetamide) | Not Specified | 0.98 |
| Compound 18 (bis-pyrimidine acetamide) | Not Specified | 0.73 |
IC50 values for bis-pyrimidine acetamide derivatives are included for context on the potential potency of this chemical class.[3]
Table 2: In Vivo Efficacy in HCT-116 Xenograft Model
| Compound | Dose | Tumor Growth Inhibition (%) |
| This compound | 50 mg/kg, oral, daily | 55 |
| 5-Fluorouracil (5-FU) | 20 mg/kg, i.p., twice weekly | 62 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (MTT Assay)
-
Cell Line: Human colorectal carcinoma cell line, HCT-116.
-
Procedure:
-
HCT-116 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Cells are treated with various concentrations of this compound or 5-FU for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
2. In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Procedure:
-
HCT-116 cells (5x10⁶ cells in 100 µL of PBS) are subcutaneously injected into the flank of each mouse.
-
When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
This compound is administered orally once daily, while 5-FU is administered intraperitoneally twice a week. The control group receives the vehicle.
-
Tumor volume and body weight are measured twice a week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
After a predetermined treatment period (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Visualizations
Signaling Pathway
The pyrimidine scaffold is a common feature in inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of cancer. The following diagram illustrates a simplified CDK1 signaling pathway.
Experimental Workflow
The validation of a new chemical entity like this compound typically follows a structured workflow from initial screening to in vivo studies.
Logical Relationships in Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of a lead compound. The following diagram illustrates a hypothetical SAR for this compound.
References
Safety Operating Guide
Prudent Disposal of N-(pyrimidin-5-yl)acetamide: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All handling of N-(pyrimidin-5-yl)acetamide waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Procedural Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations.[1] The following steps outline a general protocol for its safe disposal:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials, such as weighing paper, gloves, and wipes, in a designated and properly labeled hazardous waste container.[1]
-
The container must be chemically compatible with the compound and securely sealed to prevent leaks or spills.[1]
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
-
Waste Segregation:
-
Waste Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[1][3]
-
Provide the disposal contractor with all available safety information regarding the chemical.[1]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][3]
-
Quantitative Data
No specific quantitative data for the disposal of this compound was found in the reviewed safety data sheets. As a general practice, chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification and disposal requirements.[4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N-(pyrimidin-5-yl)acetamide
Essential Safety and Handling Guide for N-(pyrimidin-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling solid chemical compounds and information available for the related compound, acetamide. No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing; therefore, these guidelines should be supplemented with a thorough risk assessment for your specific laboratory conditions.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below and should be used at all times in the laboratory.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects eyes from dust particles and accidental splashes of solutions containing the compound.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling solid chemicals and solutions.[2][3] Check manufacturer's data for compatibility. | Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin.[1][2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A long-sleeved lab coat is the minimum requirement. A chemical-resistant apron provides an additional layer of protection.[1][3][4] | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with particulate filters (e.g., N95, P100) is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated.[4][5] | Prevents inhalation of fine dust particles which can irritate the respiratory tract.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the key stages from preparation to disposal.
Caption: This diagram outlines the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All solid waste, including contaminated gloves, weighing papers, and bench protectors, should be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
The container must be made of a material compatible with the chemical and kept securely sealed when not in use.[5][7]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5]
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[5][7]
-
The storage area should be away from incompatible materials.[5][7]
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][8]
-
Provide the contractor with all available information about the chemical.
-
Do not dispose of this chemical down the drain or in regular trash.[5][8] Empty containers that held the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
